Product packaging for 2-(N-Methylanilino)ethanol(Cat. No.:CAS No. 93-90-3)

2-(N-Methylanilino)ethanol

Cat. No.: B147263
CAS No.: 93-90-3
M. Wt: 151.21 g/mol
InChI Key: VIIZJXNVVJKISZ-UHFFFAOYSA-N
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Description

2-(N-Methylanilino)ethanol is a valuable compound in scientific research, particularly in the fields of analytical chemistry and bioelectrocatalysis. In mass spectrometry, this compound has been shown to undergo a specific nitrogen-oxygen Smiles rearrangement upon collisional activation in the gas phase. This reaction serves as a key model for studying intramolecular nucleophilic substitution and fragmentation mechanisms, providing insights that help improve the interpretation capabilities of mass spectral databases . Furthermore, this compound acts as a precursor in the enzymatic synthesis of quinones, such as 2-(N-methylanilino)-1,4-benzoquinone. These synthesized quinones function as efficient redox mediators in bioelectrocatalytic systems. They are instrumental in facilitating electron transfer in amperometric biosensors that utilize pyrroloquinoline quinone-dependent alcohol dehydrogenases (PQQ-ADHs), enhancing the detection of alcohols . The compound is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B147263 2-(N-Methylanilino)ethanol CAS No. 93-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-methylanilino)ethanol
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InChI

InChI=1S/C9H13NO/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIZJXNVVJKISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059094
Record name Ethanol, 2-(methylphenylamino)-
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Molecular Weight

151.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93-90-3
Record name 2-(Methylphenylamino)ethanol
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Record name Phenylmethylethanolamine
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Record name 2-(N-Methylanilino)ethanol
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Record name Ethanol, 2-(methylphenylamino)-
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Record name Ethanol, 2-(methylphenylamino)-
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Record name 2-(N-methylanilino)ethanol
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Record name PHENYLMETHYL ETHANOL AMINE
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Foundational & Exploratory

Synthesis route for 2-(N-Methylanilino)ethanol from N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 2-(N-Methylanilino)ethanol, a key intermediate in the manufacturing of various dyes and pharmaceutical compounds. The synthesis originates from N-methylaniline and primarily proceeds via two established pathways: reaction with ethylene (B1197577) oxide and N-alkylation with 2-chloroethanol (B45725). This document provides a comprehensive overview of the methodologies, including detailed experimental protocols, comparative quantitative data, and reaction mechanisms.

Overview of Synthetic Routes

The synthesis of this compound from N-methylaniline is most commonly achieved through two distinct chemical reactions:

  • Route 1: Reaction with Ethylene Oxide: This method involves the direct addition of ethylene oxide to N-methylaniline. It is an atom-economical approach, often conducted under pressure and elevated temperatures. The reaction can be catalyzed to improve efficiency and selectivity.

  • Route 2: N-Alkylation with 2-Chloroethanol: This pathway involves a nucleophilic substitution reaction between N-methylaniline and 2-chloroethanol. This method is often favored for its milder reaction conditions and the avoidance of handling gaseous ethylene oxide. Recent developments have focused on environmentally benign protocols, such as using water as a solvent.[1]

Comparative Data of Synthesis Routes

The selection of a synthetic route often depends on factors such as desired yield, purity, safety considerations, and available equipment. The following table summarizes the key quantitative data associated with each primary route, based on typical laboratory-scale preparations.

ParameterRoute 1: Ethylene OxideRoute 2: 2-Chloroethanol
Typical Yield 90-95%85-92%
Purity (Post-Purification) >98%>98%
Reaction Temperature 130-160 °C80-120 °C
Reaction Pressure 0.3 - 0.5 MPaAtmospheric
Reaction Time 2-6 hours6-12 hours
Catalyst Optional (e.g., Taurine (B1682933), ZnCl₂, NaH₂PO₄)[1]Often catalyst-free in water[1]
Solvent Typically solvent-freeWater or organic solvent
Key Safety Consideration Handling of toxic and flammable ethylene oxideHandling of toxic 2-chloroethanol

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary routes.

Route 1: Synthesis via Ethylene Oxide

This protocol is adapted from established industrial processes for the hydroxyethylation of anilines.

Materials:

  • N-methylaniline (1.0 mol, 107.15 g)

  • Ethylene oxide (1.05 mol, 46.25 g)

  • Taurine (optional, 0.5-1% by weight of N-methylaniline)

  • Nitrogen gas

Equipment:

  • High-pressure autoclave reactor with stirring, temperature, and pressure controls

  • Ethylene oxide charging system

  • Vacuum distillation apparatus

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.

  • Charging the Reactor: N-methylaniline and the optional taurine catalyst are charged into the reactor.

  • Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.

  • Heating: The mixture is heated to 130-150 °C with constant stirring.

  • Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor, maintaining the pressure at approximately 0.3 MPa. The temperature is carefully controlled and maintained between 150-155 °C.

  • Reaction: After the addition of ethylene oxide is complete, the reaction mixture is held at 150-155 °C for an additional 2-3 hours to ensure complete conversion.

  • Cooling and Depressurization: The reactor is cooled to room temperature, and any excess pressure is carefully vented.

  • Product Isolation: The crude this compound is discharged from the reactor.

  • Purification: The crude product is purified by vacuum distillation to yield a clear, light-yellow oily liquid.

Route 2: Synthesis via 2-Chloroethanol

This protocol is based on green chemistry principles, utilizing water as a solvent.[1]

Materials:

  • N-methylaniline (0.5 mol, 53.58 g)

  • 2-Chloroethanol (0.4 mol, 32.2 g)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, N-methylaniline and 2-chloroethanol are mixed with deionized water.

  • Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Solvent Removal: The ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography to obtain pure this compound.

Reaction Mechanisms and Workflows

The following diagrams illustrate the reaction mechanisms for the two synthetic routes and a general experimental workflow.

Synthesis_Route_1 NMA N-Methylaniline Intermediate Intermediate Complex NMA->Intermediate Nucleophilic Attack EO Ethylene Oxide EO->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound from N-methylaniline and ethylene oxide.

Synthesis_Route_2 NMA N-Methylaniline TransitionState Transition State NMA->TransitionState SN2 Attack CE 2-Chloroethanol CE->TransitionState Product This compound TransitionState->Product HCl HCl TransitionState->HCl

Caption: Reaction mechanism for the N-alkylation of N-methylaniline with 2-chloroethanol.

Experimental_Workflow Start Start: Reactants Reaction Reaction under Controlled Conditions Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the synthesis and purification of this compound.

Product Characterization

The final product, this compound, is typically characterized by its physical and spectroscopic properties.

PropertyValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol [2]
Appearance Light yellow to brown clear liquid[3][4]
Boiling Point 229 °C (lit.)[3]
Density 1.06 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.573 (lit.)[3]

Spectroscopic Data:

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z = 151.[2]

  • Infrared (IR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), and C-N and C-O stretches (~1300-1000 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the aromatic protons, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms, the methyl protons, and the hydroxyl proton.

    • ¹³C NMR: Expected signals include those for the aromatic carbons, the two distinct methylene carbons, and the methyl carbon.

Safety Considerations

  • N-methylaniline: Toxic and combustible. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Ethylene oxide: Extremely flammable and toxic. Requires specialized equipment and handling procedures.

  • 2-Chloroethanol: Toxic and a skin and eye irritant. Handle with caution in a fume hood and wear appropriate PPE.

All experimental procedures should be conducted by trained personnel in a properly equipped laboratory, following all relevant safety guidelines.

References

Physical and chemical properties of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-Methylanilino)ethanol, also known as N-methyl-N-phenylethanolamine, is an aromatic amino alcohol with a range of applications in chemical synthesis and potential relevance in drug discovery. Its structure, featuring a tertiary amine and a primary alcohol, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential biological significance within the broader class of N-aryl aminoethanols.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

Identifiers and Molecular Characteristics
PropertyValueReference
CAS Number 93-90-3[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
IUPAC Name This compound[1]
Synonyms N-(2-Hydroxyethyl)-N-methylaniline, N-Methyl-N-phenylethanolamine, Phenylmethylethanolamine[1]
Physical Properties
PropertyValueReference
Appearance Light yellow to brown clear liquid[2]
Boiling Point 229 °C (lit.)
Melting Point 77 °C
Density 1.06 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.573 (lit.)
Flash Point >110 °C (>230 °F)
Vapor Pressure 0.00559 mmHg at 25°C
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether.
pKa 14.79 ± 0.10 (Predicted)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-methylaniline with ethylene (B1197577) oxide. The following protocol is a representative procedure.

dot

Synthesis_Workflow Synthesis Workflow for this compound reagents N-Methylaniline + Ethylene Oxide reaction Reaction Vessel (Heated, Inert Atmosphere) reagents->reaction workup Aqueous Workup (e.g., extraction with organic solvent) reaction->workup drying Drying of Organic Phase (e.g., with Na2SO4) workup->drying purification Purification (Vacuum Distillation) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure this compound characterization->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Materials:

  • N-methylaniline

  • Ethylene oxide

  • Taurine (B1682933) (catalyst)[3]

  • Nitrogen gas (for inert atmosphere)

  • Dichloromethane (B109758) (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Heating mantle with magnetic stirrer

  • Gas inlet for nitrogen

  • Pressure-equalizing dropping funnel (or gas dispersion tube for gaseous ethylene oxide)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a condenser, a thermometer, a magnetic stir bar, and a gas inlet is charged with N-methylaniline. A catalytic amount of taurine is added.[3] The system is flushed with nitrogen to establish an inert atmosphere.

  • Reaction: The mixture is heated to approximately 100-150 °C with stirring.[3] Ethylene oxide is then slowly introduced into the reaction mixture. The temperature should be carefully monitored and controlled as the reaction is exothermic. The reaction is typically allowed to proceed for 2-6 hours.[3]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The crude product is diluted with an organic solvent such as dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation. The fraction collected at the appropriate boiling point and pressure will be the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the alcohol and the C-N and aromatic C-H stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Biological and Pharmacological Relevance

While specific studies on the biological activity of this compound are limited, the broader class of N-aryl aminoethanols has been investigated for various pharmacological properties. This suggests potential areas of interest for drug development professionals.

dot

Potential_Signaling_Pathways Potential Signaling Pathways for N-Aryl Aminoethanols ligand N-Aryl Aminoethanol Derivative receptor Cell Surface Receptor (e.g., GPCR, RTK) ligand->receptor Binds to ion_channel Ion Channel Modulation ligand->ion_channel Modulates kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade Activates/ Inhibits transcription_factor Transcription Factor Activation/Inhibition kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Differentiation) transcription_factor->cellular_response Regulates physiological_effect Physiological Effect (e.g., Vasodilation, Antimicrobial) cellular_response->physiological_effect ion_channel->physiological_effect

Caption: A hypothetical signaling pathway potentially modulated by N-aryl aminoethanol derivatives.

Derivatives of N-aryl aminoethanols have shown promise in several therapeutic areas:

  • Antihypertensive Activity: Some N-aryl aminoethanol derivatives have been investigated for their effects on blood pressure, potentially through modulation of adrenergic receptors.

  • Antimicrobial Properties: The structural motif of N-aryl aminoethanols is present in compounds with demonstrated antibacterial and antifungal activities.[4][5]

  • Kinase Inhibition: The N-aryl group can interact with the ATP-binding site of various kinases, making this class of compounds interesting for the development of kinase inhibitors in oncology and other diseases.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological activities are not extensively documented, the broader class of N-aryl aminoethanols presents intriguing possibilities for drug discovery, particularly in the areas of cardiovascular and infectious diseases, as well as oncology. The experimental protocols and data presented in this guide are intended to support further research and development efforts in these fields.

References

2-(N-Methylanilino)ethanol structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(N-Methylanilino)ethanol

This technical guide provides a comprehensive overview of this compound, a chemical compound used primarily as an intermediate in the synthesis of dyes.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and safety data.

Chemical Structure and Identification

This compound is an organic compound featuring a phenyl group, a secondary amine, and a primary alcohol. Its structure consists of an ethanol (B145695) group attached to the nitrogen atom of N-methylaniline.

Structural Formula:

(Note: This is a simplified text representation of the chemical structure.)

The key identifiers and molecular details of the compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 93-90-3[2]
Molecular Formula C9H13NO[1][2]
SMILES CN(CCO)C1=CC=CC=C1[2]
InChI Key VIIZJXNVVJKISZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 151.21 g/mol [1][2]
Appearance Light yellow oily transparent liquid[1]
Density 1.06 g/mL at 25 °C[1]
Boiling Point 229 °C[1]
Flash Point >230°F (>110°C)[1]
Refractive Index n20/D 1.573[1]
Solubility Slightly soluble in water; soluble in ethanol and ether[1]

Experimental Protocols

Synthesis of this compound

A common production method for this compound involves the hydroxylation of N-methylaniline with ethylene (B1197577) oxide.[1]

Methodology:

  • 105 kg of N-methylaniline is added to a reaction vessel.

  • The vessel is heated to 130 °C, and the internal atmosphere is purged with nitrogen to replace the air.

  • The temperature is raised to 150-152 °C.

  • At a pressure of approximately 0.3 MPa, 50 kg of ethylene oxide is introduced into the vessel in batches.

  • After the addition of ethylene oxide is complete, the reaction mixture is maintained at a temperature of 150-155 °C for 3 hours to ensure the reaction goes to completion.[1]

  • This process yields 150-155 kg of N-Hydroxyethyl-N-methylaniline, also known as this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A N-Methylaniline C Heat to 150-155 °C A->C B Ethylene Oxide B->C D Pressure ~0.3 MPa C->D Introduce Ethylene Oxide E Incubate for 3 hours D->E F This compound E->F Yields

Caption: Synthesis workflow for this compound.

Toxicological and Safety Data

Understanding the toxicology and safety profile is essential for handling this chemical in a research environment.

Acute Toxicity
Type of TestRoute of ExposureSpeciesDose
LD50 (Lethal Dose, 50%)OralRat2830 mg/kg[3]
LD50 (Lethal Dose, 50%)Dermal (Skin)Rabbit3250 uL/kg[3]
Safety and Hazards

The compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it has the following hazard statements:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Handling recommendations include:

  • Wearing suitable protective clothing, gloves, and eye/face protection.[1]

  • In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

The logical workflow for handling a chemical exposure is outlined below.

Safety_Protocol Exposure Chemical Exposure (Skin/Eyes) Action1 Remove Contaminated Clothing Exposure->Action1 Action2 Rinse with Plenty of Water Exposure->Action2 Action3 Seek Medical Advice Action2->Action3

Caption: Basic safety protocol for chemical exposure.

Applications and Relevance

This compound is primarily utilized as a chemical intermediate. Its main application is in the manufacturing of dyes, such as Cationic Blue X-GRRL and Cationic Pink FG.[1] While not a drug itself, its structural motifs could be of interest to medicinal chemists for derivatization and incorporation into larger, pharmacologically active molecules. However, literature specifically detailing its use in signaling pathways or as a direct pharmacological agent is not prevalent.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(N-Methylanilino)ethanol. The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization and quality control. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: N-Methyl-N-(2-hydroxyethyl)aniline, 2-(Methylphenylamino)ethanol[1]

  • CAS Number: 93-90-3

  • Molecular Formula: C₉H₁₃NO[1]

  • Molecular Weight: 151.21 g/mol [1]

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and Mass Spec data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.30m2HAr-H (meta)
~6.70 - 6.80m3HAr-H (ortho, para)
~3.75t2H-CH₂-OH
~3.40t2H-N-CH₂-
~2.95s3HN-CH₃
~2.50 (variable)br s1H-OH

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~148.5Ar-C (C-N)
~129.0Ar-C (meta)
~117.0Ar-C (para)
~112.5Ar-C (ortho)
~60.5-CH₂-OH
~54.0-N-CH₂-
~38.0N-CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300BroadO-H stretch (alcohol)
3060 - 3030MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (aliphatic)
1600, 1500StrongC=C stretch (aromatic ring)
1360MediumC-N stretch (aromatic amine)
1050StrongC-O stretch (primary alcohol)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below is based on the NIST WebBook for this compound.

m/zRelative IntensityProposed Fragment Ion
151Moderate[M]⁺ (Molecular Ion)
120High[M - CH₂OH]⁺
106High[M - CH₂CH₂OH]⁺
77Moderate[C₆H₅]⁺ (Phenyl)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC Conditions: Use a GC system equipped with a capillary column (e.g., HP-5MS). A typical temperature program would start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS Structure Structural Elucidation - Connectivity - Functional Groups NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(N-Methylanilino)ethanol in water and common organic solvents. Due to a lack of readily available quantitative data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for researchers to accurately determine its solubility.

Overview of this compound

This compound, with the chemical formula C₉H₁₃NO, is a light yellow oily transparent liquid. It is primarily used as a dye intermediate[1]. Understanding its solubility is crucial for its application in synthesis, formulation, and quality control processes.

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

While this qualitative information is a useful starting point, precise quantitative data is often necessary for research and development purposes. The following sections outline detailed experimental procedures to obtain this data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L) in various solvents is not extensively documented. The following table is provided as a template for researchers to populate with their own experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Water25Data to be determinedData to be determinede.g., Shake-Flask Method
Ethanol25Data to be determinedData to be determinede.g., Gravimetric Analysis
Diethyl Ether25Data to be determinedData to be determinede.g., Spectroscopic Method
Acetone25Data to be determinedData to be determinede.g., Shake-Flask Method
Toluene25Data to be determinedData to be determinede.g., Gravimetric Analysis
Dichloromethane25Data to be determinedData to be determinede.g., Spectroscopic Method

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended. The choice of method may depend on the solvent, the required precision, and available laboratory equipment.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, thermostated vessel (e.g., a glass flask).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solute to settle, resulting in a saturated solution with an excess of the solute.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the undissolved portion.

  • Quantification: Analyze the concentration of this compound in the sample using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the solubility based on the determined concentration and the volume of the sample.

Shake_Flask_Method A 1. Add excess solute to solvent B 2. Agitate at constant temperature (24-72h) A->B C 3. Allow phases to separate B->C D 4. Sample the supernatant C->D E 5. Quantify solute concentration (e.g., HPLC, GC) D->E F 6. Calculate solubility E->F

Shake-Flask Method Workflow
Gravimetric Method

This method is suitable for determining the solubility of a liquid in a volatile solvent.

Methodology:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring a small amount of undissolved solute remains.

  • Sampling: Carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the non-volatile solute, this compound, remains.

  • Weighing: Accurately weigh the container with the remaining solute.

  • Calculation: The mass of the dissolved solute is the final mass minus the initial mass of the container. The solubility can then be expressed as grams of solute per volume or mass of the solvent.

Gravimetric_Method A 1. Prepare saturated solution B 2. Transfer known volume of supernatant to pre-weighed container A->B C 3. Evaporate solvent B->C D 4. Weigh container with solute C->D E 5. Calculate solubility D->E

Gravimetric Method Workflow
General Procedure for Qualitative and Semi-Quantitative Solubility Assessment

For a rapid assessment of solubility, a simple test tube method can be employed.

Methodology:

  • Initial Test: Add approximately 0.1 mL of this compound to 3 mL of the solvent in a test tube.

  • Observation: Vigorously shake the test tube for about 30 seconds and observe if the solute dissolves completely.

  • Classification:

    • Soluble: If the solute dissolves completely.

    • Slightly Soluble: If a portion of the solute dissolves.

    • Insoluble: If the solute does not appear to dissolve.

  • pH Test (for aqueous solutions): If the compound is soluble in water, test the resulting solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.

Qualitative_Solubility_Test Start Add 0.1 mL solute to 3 mL solvent Shake Shake vigorously Start->Shake Observe Observe for dissolution Shake->Observe Soluble Soluble Observe->Soluble Complete dissolution SlightlySoluble Slightly Soluble Observe->SlightlySoluble Partial dissolution Insoluble Insoluble Observe->Insoluble No dissolution

Qualitative Solubility Assessment

Factors Influencing Solubility

Researchers should consider the following factors when determining and reporting the solubility of this compound:

  • Temperature: Solubility is highly dependent on temperature. It is crucial to control and report the temperature at which the solubility is determined.

  • pH (for aqueous solutions): As an amino alcohol, the solubility of this compound in water is expected to be pH-dependent. Its basic amino group can be protonated at acidic pH, potentially increasing its aqueous solubility.

  • Purity of Solute and Solvent: The presence of impurities can significantly affect solubility measurements. Ensure high-purity materials are used for accurate results.

  • Polymorphism: If the compound can exist in different crystalline forms, each form may have a different solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While qualitative data suggests it is slightly soluble in water and soluble in ethanol and ether, this guide equips researchers with the necessary experimental protocols to obtain precise, quantitative solubility data. Accurate solubility data is essential for the effective use of this compound in various scientific and industrial applications.

References

Health and Safety Profile of 2-(N-Methylanilino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the available health and safety information for 2-(N-Methylanilino)ethanol (CAS No. 93-90-3). The information herein is intended to support safe handling, risk assessment, and further toxicological investigation of this compound. Due to a scarcity of detailed experimental studies specifically on this compound, this guide also incorporates data on structurally related substituted anilines to infer potential toxicological mechanisms. All quantitative data is presented in structured tables, and generalized experimental protocols based on standard guidelines are provided for key toxicological endpoints.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for assessing its potential hazards and determining appropriate handling procedures.

PropertyValueReference
Molecular Formula C9H13NO[1]
Molecular Weight 151.21 g/mol [1][2]
Appearance Light yellow oily transparent liquid[1]
Density 1.06 g/mL at 25 °C[1]
Boiling Point 229 °C[1]
Flash Point >230°F (>110°C)[1]
Vapor Pressure 0.00559 mmHg at 25°C[1]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether[1]
Refractive Index (n20/D) 1.573[1]

Toxicological Data

The available toxicological data for this compound primarily indicates acute toxicity upon ingestion and irritant properties.

Acute Toxicity
EndpointValueSpeciesRouteReference
LD50 (Lethal Dose, 50%)2830 mg/kgRatOral[3]

Details of the toxic effects beyond the lethal dose were not reported in the available literature.

Hazard Classifications

Globally Harmonized System (GHS) classifications provide a standardized assessment of the hazards associated with a chemical.[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimal number of animals to achieve a statistically robust estimate of the LD50.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days prior to dosing.

  • Fasting: Animals are fasted (food, but not water, is withheld) for a defined period before administration of the test substance.

  • Dose Administration: A single animal is dosed with the test substance via gavage. The starting dose is selected based on available information, or a default value is used.

  • Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

  • Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued until the stopping criteria are met.

  • Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.

In Vivo Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation of the Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application of the Test Substance: A small amount (e.g., 0.5 mL for a liquid) of the undiluted test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., the Draize scale).

  • Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema exceed a certain threshold.

In Vivo Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Application of the Test Substance: A small amount (e.g., 0.1 mL for a liquid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The ocular reactions are scored according to a standardized scale.

  • Reversibility: The reversibility of any observed effects is also assessed.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Mechanistic Insights and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are not available, the broader class of substituted anilines offers insights into potential mechanisms of toxicity.

Proposed Metabolic Activation and Toxicity Pathway

The toxicity of many aniline (B41778) derivatives is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive metabolites that can cause cellular damage.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Detoxification cluster_2 Toxicity Pathway A This compound B N-hydroxylation A->B Cytochrome P450 (e.g., CYP2A6) C N-hydroxy-N-methylaniline derivative B->C D Glucuronidation C->D UGTs F Formation of Nitrenium Ion C->F I Oxidative Stress C->I Redox Cycling E Excretion D->E G DNA Adduct Formation F->G H Protein Adduct Formation F->H J Cellular Damage / Carcinogenesis G->J H->J I->J G start Start: Obtain this compound assess Review Safety Data Sheet (SDS) and Conduct Risk Assessment start->assess ppe Don Appropriate Personal Protective Equipment (PPE) assess->ppe handling Handle in a Chemical Fume Hood ppe->handling experiment Perform Experimental Procedure handling->experiment waste Dispose of Waste in Accordance with Regulations experiment->waste cleanup Clean Work Area and Remove PPE waste->cleanup end End of Procedure cleanup->end

References

Literature review on the discovery of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-Methylanilino)ethanol, also known as N-methyl-N-phenylethanolamine, is a significant chemical intermediate with applications in the synthesis of dyes and various organic compounds. This technical guide provides a comprehensive overview of the core synthetic methodology for this compound, focusing on the well-established industrial production route. Detailed experimental protocols for the synthesis of the key precursor, N-methylaniline, and its subsequent conversion to this compound are presented. Additionally, a compilation of its key physicochemical properties is provided in a tabular format for easy reference.

Introduction

The discovery and development of synthetic routes to versatile chemical intermediates are fundamental to the advancement of organic chemistry and its industrial applications. This compound serves as a valuable building block in the chemical industry, primarily utilized in the manufacturing of cationic dyes. This guide delves into the foundational synthesis of this compound, providing a practical resource for professionals in chemical research and development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1, compiled from various chemical data sources.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₃NO
Molar Mass 151.21 g/mol
Appearance Light yellow to brown oily, transparent liquid
Density 1.06 g/mL at 25 °C
Boiling Point 229 °C
Melting Point 77 °C
Refractive Index (n20/D) 1.573
Flash Point >230 °F (>110 °C)
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether

Core Synthesis Pathway

The most prevalent and industrially significant method for the synthesis of this compound involves a two-step process:

A schematic of this synthetic pathway is illustrated in the following diagram.

Synthesis_Pathway cluster_step2 Step 2: Hydroxyethylation Aniline Aniline N_Methylaniline N-Methylaniline Aniline->N_Methylaniline Catalyst, Heat, Pressure Methanol Methanol FinalProduct This compound N_Methylaniline->FinalProduct Heat, Pressure EthyleneOxide Ethylene Oxide

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of N-Methylaniline from Aniline and Methanol

This procedure is based on established industrial methods for the N-methylation of aniline.

Objective: To synthesize N-methylaniline by reacting aniline with methanol in the presence of a catalyst.

Materials:

  • Aniline (93 g, 1.0 mole)

  • Methanol (64 g, 2.0 moles)

  • Cr-Cu-Mn-O catalyst (or other suitable copper-based catalyst) (5.0 g)

  • Autoclave (500 mL) equipped with a stirrer

Procedure:

  • Charge the 500 mL autoclave with 93 g of aniline, 64 g of methanol, and 5.0 g of the Cr-Cu-Mn-O catalyst.

  • Seal the autoclave and stir the mixture.

  • Heat the reaction mixture to a temperature in the range of 200-250 °C. The reaction is typically carried out under the saturated pressure of methanol at the reaction temperature, which is generally between 50 and 150 atmospheres.

  • Maintain the reaction at the specified temperature and pressure for a sufficient time to ensure complete conversion.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Filter the liquid reaction mixture to separate the catalyst.

  • Purify the crude N-methylaniline by distillation under reduced pressure.

Expected Outcome: A high purity of N-methylaniline is obtained, with minimal formation of the N,N-dimethylaniline byproduct.

Synthesis of this compound from N-Methylaniline and Ethylene Oxide

This protocol describes the hydroxylation of N-methylaniline using ethylene oxide.

Objective: To synthesize this compound by reacting N-methylaniline with ethylene oxide.

Materials:

  • N-methylaniline (105 kg)

  • Ethylene oxide (50 kg)

  • Reaction vessel equipped with heating and pressure control

  • Nitrogen gas supply

Procedure:

  • Add 105 kg of N-methylaniline to the reaction vessel.

  • Heat the N-methylaniline to 130 °C.

  • Replace the air in the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Increase the temperature to 150-152 °C.

  • Introduce approximately 50 kg of ethylene oxide into the reaction vessel in batches, maintaining a pressure of around 0.3 MPa or less.

  • After the addition of ethylene oxide is complete, maintain the reaction mixture at a temperature of 150-155 °C for 3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to obtain the crude this compound.

  • The product can be further purified by distillation if required.

Expected Outcome: The reaction yields N-Hydroxyethyl-N-methylaniline (this compound).

Logical Workflow for Synthesis

The logical progression from starting materials to the final product is outlined in the following workflow diagram.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start1 Start: Aniline & Methanol react1 Catalytic N-Methylation (High T & P) start1->react1 purify1 Filtration & Distillation react1->purify1 product1 N-Methylaniline purify1->product1 start2 Start: N-Methylaniline & Ethylene Oxide product1->start2 Transfer to next step react2 Hydroxyethylation (High T & P, Inert Atmosphere) start2->react2 cool Cooling react2->cool product2 This compound cool->product2

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the reaction of N-methylaniline with ethylene oxide. The precursor, N-methylaniline, is efficiently synthesized from aniline and methanol. The protocols and data presented in this guide offer a foundational understanding for the laboratory-scale synthesis and characterization of this important chemical intermediate. The provided diagrams illustrate the key chemical transformations and the logical flow of the experimental procedures, serving as a valuable resource for chemists and researchers in the field.

Commercial suppliers of high-purity 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers of High-Purity 2-(N-Methylanilino)ethanol

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive overview of commercial suppliers for high-purity this compound (CAS No. 93-90-3), including available purity levels, analytical methodologies for quality control, and a general workflow for procurement and verification.

Commercial Supplier and Product Specifications

The following table summarizes the specifications of this compound available from various commercial suppliers. This data is compiled from publicly available information on supplier websites. It is crucial to consult the supplier's most recent certificate of analysis for lot-specific data.

SupplierProduct NumberPurity Specification(s)Analytical Method(s)
TCI AmericaH0359>97.0%Nonaqueous Titration
min. 95.0%Gas Chromatography (GC)
AK Scientific, Inc.J9156598%Not specified
Key OrganicsAS-14307>99%Not specified

Experimental Protocols for Quality Control

To ensure the purity and identity of this compound, a series of analytical tests are typically performed. The following are generalized protocols for common analytical techniques used for quality control.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating this compound from potential impurities.

  • Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.

  • Injection: A small volume of the sample, either neat or diluted in a suitable solvent (e.g., methanol, ethanol), is injected into the GC. Both split/splitless and direct injection methods can be employed.

  • Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

  • Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks to determine the purity.

Purity Assessment by Nonaqueous Titration

This method is suitable for determining the purity of basic substances like amines.

Methodology:

  • Titrant: A standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid).

  • Solvent: A suitable non-aqueous solvent that dissolves the sample and does not interfere with the titration.

  • Indicator: A visual indicator or a potentiometric endpoint detection system is used.

  • Procedure: A precisely weighed amount of this compound is dissolved in the solvent and titrated with the standardized acid solution. The volume of titrant required to reach the endpoint is used to calculate the purity.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the identity of the compound by identifying its functional groups.

Methodology:

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Analysis: The sample is scanned with infrared radiation, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the molecule.

  • Interpretation: The presence of characteristic peaks for O-H, C-N, and aromatic C-H bonds helps to confirm the structure of this compound.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of high-purity this compound for research and development purposes.

G cluster_sourcing Sourcing cluster_qc In-House Quality Control cluster_release Material Release Identify Suppliers Identify Suppliers Request Quotes & CoAs Request Quotes & CoAs Identify Suppliers->Request Quotes & CoAs Initial Screening Supplier Selection Supplier Selection Request Quotes & CoAs->Supplier Selection Based on Purity & Cost Receiving & Quarantine Receiving & Quarantine Supplier Selection->Receiving & Quarantine Procurement Analytical Testing Analytical Testing Receiving & Quarantine->Analytical Testing Sampling Data Review & Approval Data Review & Approval Analytical Testing->Data Review & Approval Test Results Data Review & Approval->Supplier Selection Does Not Meet Specs Release for R&D Use Release for R&D Use Data Review & Approval->Release for R&D Use Meets Specifications Documentation & Archiving Documentation & Archiving Release for R&D Use->Documentation & Archiving

Caption: Sourcing and Quality Control Workflow for High-Purity Reagents.

Methodological & Application

Application Notes and Protocols for the Use of 2-(N-Methylanilino)ethanol as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(N-Methylanilino)ethanol as a key intermediate in the synthesis of cationic azo dyes. The following sections detail the physicochemical properties of this intermediate, provide step-by-step experimental protocols for dye synthesis, and discuss the potential applications and biological significance of the resulting dye molecules.

Physicochemical Properties of this compound

This compound is a versatile bifunctional molecule containing a secondary amine and a primary alcohol. Its aromatic nature and the presence of the nucleophilic nitrogen and hydroxyl groups make it an excellent coupling component in the synthesis of various dyes. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 93-90-3
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol [2]
Appearance Light yellow to brown oily liquid[1]
Boiling Point 229 °C[1]
Density 1.06 g/mL at 25 °C[1]
Refractive Index n20/D 1.573[1]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether[1]

Synthesis of Cationic Azo Dyes using this compound

This compound is a crucial precursor for the synthesis of cationic dyes, such as Cationic Blue X-GRRL (C.I. Basic Blue 41:1)[3]. The general synthesis strategy involves a three-step process:

  • Diazotization of a primary aromatic amine.

  • Azo coupling of the resulting diazonium salt with this compound.

  • Quaternization of the tertiary amine in the dye molecule to introduce a permanent positive charge.

The following protocols provide a detailed methodology for the synthesis of a representative cationic blue dye analogous to Cationic Blue X-GRRL.

Experimental Protocols

Protocol 1: Synthesis of a Cationic Blue Azo Dye

This protocol details the synthesis of a cationic blue dye using 6-methoxybenzo[d]thiazol-2-amine as the diazo component and this compound as the coupling component.

Materials:

Step 1: Diazotization of 6-methoxybenzo[d]thiazol-2-amine

  • In a 250 mL beaker, suspend a molar equivalent of 6-methoxybenzo[d]thiazol-2-amine in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve a slight molar excess (1.1 equivalents) of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature between 0-5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is now complete.

Step 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve one molar equivalent of this compound in a dilute acetic acid solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.

  • Add a saturated solution of sodium acetate to maintain a slightly acidic pH (around 4-5) to facilitate the coupling reaction.

  • A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.

Step 3: Quaternization

  • Suspend the washed and dried azo dye in a suitable solvent (e.g., ethanol).

  • Add a molar excess of dimethyl sulfate to the suspension.

  • Heat the reaction mixture under reflux for several hours. The progress of the quaternization can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and isolate the cationic dye by filtration.

  • Wash the product with a suitable solvent to remove any unreacted dimethyl sulfate and dry the final product.

Note on "Cationic Pink FG": Initial searches suggested this compound as an intermediate for Cationic Pink FG (Basic Red 13)[1]. However, more detailed synthesis information for Basic Red 13 indicates its production involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-Chloroethyl)(methyl)amino)benzaldehyde[4]. Therefore, this compound is not a precursor for Cationic Pink FG.

Quantitative Data

Quantitative data for the synthesis of cationic dyes using this compound is not extensively available in public literature. However, Table 2 provides a summary of the known properties of a commercially available dye, Cationic Blue X-GRRL, which is structurally related to the dye synthesized in Protocol 1.

Table 2: Properties of Cationic Blue X-GRRL (C.I. Basic Blue 41:1) [3][5][6]

PropertyValue
CAS Number 12270-13-2[3][6]
Molecular Formula C₂₀H₂₆N₄O₆S₂ / C₂₁H₂₇ClN₄O₃S[6]
Appearance Dark blue/violet powder[6]
Solubility in Water (20 °C) 40 g/L[5]
Light Fastness 6-7[3]
λmax 617 nm

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the components in the preparation of a cationic azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Quaternization Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Intermediate Azo Dye Intermediate Diazonium Salt->Azo Dye Intermediate 0-5 °C, pH 4-5 This compound This compound This compound->Azo Dye Intermediate Cationic Azo Dye Cationic Azo Dye Azo Dye Intermediate->Cationic Azo Dye Heat Quaternizing Agent Dimethyl Sulfate Quaternizing Agent->Cationic Azo Dye

Caption: General workflow for the synthesis of a cationic azo dye.

G 6-methoxybenzo[d]thiazol-2-amine 6-methoxybenzo[d]thiazol-2-amine Diazotization Diazotization 6-methoxybenzo[d]thiazol-2-amine->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Azo Coupling Azo Coupling Diazonium Salt->Azo Coupling This compound This compound This compound->Azo Coupling Azo Dye Azo Dye Azo Coupling->Azo Dye Quaternization Quaternization Azo Dye->Quaternization Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Quaternization Cationic Blue Dye Cationic Blue Dye Quaternization->Cationic Blue Dye

Caption: Logical relationship of reactants and steps for dye synthesis.

Biological Activity and Applications

Azo dyes are a well-established class of compounds with a broad range of applications, primarily as colorants in the textile, leather, and paper industries. Cationic azo dyes, in particular, are used for dyeing acrylic fibers[7].

The biological activities of azo compounds have been a subject of interest in drug development. Some azo dyes have been reported to exhibit antimicrobial and antifungal properties. The specific substituents on the aromatic rings can significantly influence their biological activity. While specific studies on the signaling pathways affected by dyes derived from this compound are not available in the current literature, the general class of azo compounds has been investigated for various therapeutic potentials. The introduction of the permanent cationic charge in these molecules could potentially enhance their interaction with negatively charged biological membranes, a strategy sometimes employed in the design of antimicrobial agents. Further research is required to explore the specific biological effects and potential therapeutic applications of dyes synthesized using this compound.

References

The Role of 2-(N-Methylanilino)ethanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-Methylanilino)ethanol is a versatile bifunctional molecule that finds its primary application in organic synthesis as a key intermediate, particularly in the production of dyestuffs. Its structure, featuring a secondary amine, a phenyl ring, and a primary alcohol, allows it to serve as a nucleophilic coupling component in the synthesis of various chromophores. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, which constitute its most significant industrial application. While its use in pharmaceutical synthesis is not widely documented, its structural motifs are present in various bioactive molecules, suggesting potential for future applications in drug discovery.

Introduction

This compound, also known as N-methyl-N-(2-hydroxyethyl)aniline, is an aromatic amino alcohol. Its utility in organic synthesis is principally centered on its role as a precursor in the chemical industry. The presence of both a nucleophilic secondary amine and a hydroxyl group allows for a range of chemical transformations, making it a valuable building block for more complex molecules. The most prominent application of this compound is as a coupling component in the synthesis of azo dyes, a large and commercially important class of colored organic compounds.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of azo dyes, where it acts as a coupling agent. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as this compound.

Synthesis of Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester. This compound can be used as a coupling component to produce a variety of disperse dyes. The general reaction scheme involves the coupling of a diazonium salt with this compound. The specific color of the resulting dye is dependent on the nature of the aromatic amine used for diazotization.

Synthesis of Cationic Dyes

Cationic dyes are ionic dyes that carry a positive charge and are used for dyeing materials such as acrylic fibers. This compound is a key precursor for the synthesis of cationic dyes like Cationic Blue X-GRRL (also known as Basic Blue 41). The synthesis involves an azo coupling reaction followed by a quaternization step to introduce the positive charge.

Data Presentation

The following table summarizes the key applications of this compound in the synthesis of different classes of dyes.

ApplicationDye ClassGeneral ReactionKey Reactants
Coupling ComponentDisperse DyesAzo CouplingDiazonium Salt, this compound
PrecursorCationic DyesAzo Coupling & QuaternizationDiazotized Heterocyclic Amine, this compound, Alkylating Agent

Experimental Protocols

General Protocol for the Synthesis of Azo Disperse Dyes

This protocol outlines a general procedure for the synthesis of an azo disperse dye using this compound as the coupling component. The specific aromatic amine used for diazotization will determine the final color of the dye.

Step 1: Diazotization of a Primary Aromatic Amine

  • In a beaker, dissolve the chosen primary aromatic amine (1.0 equivalent) in an aqueous solution of hydrochloric acid.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (B80452) (1.0 equivalent) dropwise to the cooled amine solution with constant stirring.

  • Maintain the temperature between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15-30 minutes to ensure complete formation of the diazonium salt solution. This solution should be used immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol (B145695) or a dilute aqueous base.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cooled solution of this compound with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Proposed Synthesis of a Cationic Azo Dye (e.g., a Cationic Blue Dye)

This protocol describes a plausible synthetic route for a cationic blue dye, based on the known synthesis of similar dyes, using this compound.

Step 1: Diazotization of a Heterocyclic Amine

  • Prepare a diazonium salt solution of a suitable heterocyclic amine (e.g., an aminobenzothiazole derivative) following the procedure outlined in Protocol 4.1, Step 1.

Step 2: Azo Coupling Reaction

  • Couple the diazonium salt with this compound as described in Protocol 4.1, Step 2, to form the neutral azo dye intermediate.

Step 3: Quaternization

  • Dissolve the azo dye intermediate from Step 2 in a suitable solvent.

  • Add an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide (e.g., methyl iodide), to the solution.

  • Heat the reaction mixture under reflux for a specified period to effect quaternization of the tertiary amine, introducing a positive charge.

  • After cooling, the cationic dye can be precipitated by the addition of a suitable counterion salt (e.g., sodium chloride) and isolated by filtration.

  • Purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A Primary Aromatic Amine D Diazonium Salt Solution A->D B HCl, H₂O B->D C NaNO₂, H₂O (0-5 °C) C->D G Azo Dye (Precipitate) D->G Slow Addition (0-5 °C) E This compound E->G F Solvent F->G H Filtration G->H I Washing H->I J Recrystallization I->J K Pure Azo Dye J->K

Caption: General workflow for the synthesis of an azo dye.

reaction_scheme cluster_reactants cluster_conditions cluster_product Diazonium Ar-N₂⁺ Cl⁻ Diazonium Salt Plus + Coupling This compound Arrow Conditions Azo Coupling (0-5 °C, basic or neutral pH) Product Ar-N=N-C₆H₄-N(CH₃)CH₂CH₂OH Azo Dye

Caption: General reaction scheme for azo dye synthesis.

Conclusion

This compound is a valuable and established intermediate in the synthesis of azo dyes, contributing to the production of a wide range of colors for various applications. The straightforward and well-understood diazotization and azo coupling reactions allow for the reliable synthesis of both disperse and cationic dyes. While its application is currently concentrated in the dye industry, the presence of its structural features in other classes of organic molecules suggests that its synthetic utility may be expanded in the future. The protocols provided herein offer a foundational understanding for researchers and professionals working in the field of organic synthesis and materials science.

Application Notes and Protocols: Reaction of 2-(N-Methylanilino)ethanol with Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 2-(N-Methylanilino)ethanol with ethylene (B1197577) oxide. This reaction, a type of ethoxylation, yields a range of polyoxyethylene ethers with tunable hydrophilic-lipophilic properties. These products have potential applications in various fields, including as surfactants, emulsifiers, and potentially as excipients in drug delivery systems to enhance solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The protocols provided herein are based on established methodologies for the ethoxylation of secondary amines and amino alcohols, offering a foundation for laboratory-scale synthesis and optimization.

Introduction

The reaction of this compound with ethylene oxide is a nucleophilic ring-opening reaction. The lone pair of electrons on the nitrogen atom of this compound attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of a new hydroxyethyl (B10761427) group attached to the nitrogen. This process can be repeated to add multiple ethylene oxide units, forming a polyoxyethylene chain. The length of this chain can be controlled by the stoichiometry of the reactants.

The resulting products, polyethoxylated this compound derivatives, are amphiphilic molecules possessing both a hydrophobic N-methylanilino group and a hydrophilic polyoxyethylene chain. This dual nature imparts surfactant properties, making them of interest for applications requiring the stabilization of emulsions and dispersions. In the context of drug development, such non-ionic surfactants are explored as excipients to improve the solubility and oral bioavailability of poorly water-soluble drugs.[1] The process of adding polyethylene (B3416737) glycol (PEG) chains to molecules, known as PEGylation, is a common strategy in the pharmaceutical industry to enhance the water solubility and circulatory half-life of non-polar organic compounds.[2]

Reaction Mechanism and Logical Workflow

The reaction proceeds via a base-catalyzed nucleophilic addition. The base deprotonates the hydroxyl group of this compound, increasing its nucleophilicity. The resulting alkoxide then attacks the ethylene oxide ring. Subsequent reactions can occur at the newly formed terminal hydroxyl group, leading to chain elongation.

Diagram 1: Reaction of this compound with Ethylene Oxide

ReactionMechanism reactant1 This compound intermediate Deprotonated Reactant (Alkoxide) reactant1->intermediate Deprotonation reactant2 Ethylene Oxide (n equivalents) product Polyethoxylated this compound reactant2->product catalyst Base Catalyst (e.g., KOH) intermediate->product Nucleophilic Attack & Ring Opening (n times)

Caption: General reaction scheme for the ethoxylation of this compound.

Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_reagents Prepare Reactants and Catalyst setup_reactor Set up High-Pressure Reactor prep_reagents->setup_reactor charge_reactor Charge Reactor with Reactants setup_reactor->charge_reactor purge_reactor Purge with Inert Gas (N2) charge_reactor->purge_reactor heat_pressurize Heat and Pressurize purge_reactor->heat_pressurize add_eo Introduce Ethylene Oxide heat_pressurize->add_eo monitor_reaction Monitor Reaction Progress add_eo->monitor_reaction cool_depressurize Cool and Depressurize monitor_reaction->cool_depressurize neutralize Neutralize Catalyst cool_depressurize->neutralize purify Purify Product neutralize->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: A typical experimental workflow for the synthesis of polyethoxylated this compound.

Quantitative Data

Precise quantitative data for the reaction of this compound with ethylene oxide is not extensively available in peer-reviewed literature. However, based on analogous ethoxylation of N-alkylanilines and other amino alcohols, the following table provides expected ranges for key reaction parameters and potential outcomes. Researchers should use this data as a starting point for optimization.

ParameterValue RangeNotes
Reactant Ratio (Ethylene Oxide : Amine) 1:1 to 10:1 (molar)Determines the average degree of ethoxylation.
Catalyst Loading (e.g., KOH) 0.1 - 1.0 mol%Higher loading can increase reaction rate but may lead to side products.
Temperature 120 - 180 °CHigher temperatures increase reaction rate but may affect product color and purity.
Pressure 2 - 10 barNecessary to maintain ethylene oxide in the liquid phase and enhance reaction rate.
Reaction Time 2 - 24 hoursDependent on temperature, pressure, catalyst, and desired degree of ethoxylation.
Expected Yield 70 - 95%Yield can be influenced by reaction conditions and purification methods.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of mono- and polyethoxylated this compound. Caution: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment and a thorough understanding of the safety procedures for handling this substance.

Synthesis of 2-(N-Methyl-N-(2-hydroxyethyl)anilino)ethanol (Mono-ethoxylation)

Materials:

  • This compound

  • Ethylene oxide

  • Potassium hydroxide (B78521) (KOH) or Sodium methoxide (B1231860) (NaOMe)

  • Anhydrous Toluene (or solvent-free)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

  • Standard laboratory glassware for work-up and purification.

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: To the autoclave, add this compound (1.0 eq) and the base catalyst (e.g., KOH, 0.01 eq). If using a solvent, add anhydrous toluene.

  • Inerting the Reactor: Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any air.

  • Reaction Conditions: Heat the stirred mixture to the desired temperature (e.g., 140 °C).

  • Ethylene Oxide Addition: Slowly introduce ethylene oxide (1.0 - 1.1 eq) into the reactor, maintaining the desired pressure (e.g., 5 bar). The addition is typically exothermic, so monitor the temperature and pressure carefully.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified time (e.g., 4-8 hours). The reaction progress can be monitored by observing the pressure drop as ethylene oxide is consumed.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent any unreacted ethylene oxide into a suitable scrubber.

    • Purge the reactor with inert gas.

    • Transfer the reaction mixture to a round-bottom flask.

    • Neutralize the catalyst with a weak acid (e.g., acetic acid or by bubbling CO2).

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of Polyethoxylated this compound

The procedure is similar to the mono-ethoxylation protocol, with the primary difference being the molar ratio of ethylene oxide to this compound.

Modifications to the Protocol:

  • Reactant Ratio: Increase the molar equivalents of ethylene oxide based on the desired average degree of ethoxylation (e.g., 3, 5, or 10 equivalents).

  • Reaction Time: The reaction time will likely need to be extended to ensure complete consumption of the ethylene oxide.

  • Purification: Purification of the resulting mixture of polyethoxylates is typically achieved by removing the catalyst and any unreacted starting material. Characterization will reveal a distribution of oligomers.

Applications and Future Directions

The ethoxylated derivatives of this compound are non-ionic surfactants with a range of potential applications.

  • Industrial Applications: These compounds can be used as emulsifiers, wetting agents, and dispersants in various formulations, including agrochemicals, coatings, and inks.

  • Drug Development:

    • Solubilizing Excipients: The amphiphilic nature of these molecules makes them potential candidates for use as excipients in pharmaceutical formulations to enhance the solubility and dissolution rate of poorly water-soluble drugs.[1] They can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

    • Permeation Enhancers: The polyoxyethylene chains may interact with cell membranes, potentially enhancing the permeation of co-administered drugs.

    • Drug Delivery Systems: These ethoxylated compounds could be further functionalized to create more complex drug delivery systems, such as polymer-drug conjugates or as components of nano-emulsions and self-emulsifying drug delivery systems (SEDDS).[3]

Further research is required to fully characterize the surfactant properties (e.g., critical micelle concentration, surface tension reduction) of these specific ethoxylated derivatives and to evaluate their biocompatibility and efficacy as pharmaceutical excipients. Studies on the relationship between the degree of ethoxylation and their performance in drug delivery applications would be of particular interest to the pharmaceutical industry. Amino alcohols and their derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds.[]

Characterization

The synthesized products should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the average degree of ethoxylation by integrating the signals of the aromatic protons against those of the oxyethylene protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkages of the polyoxyethylene chain and the aromatic C-N bond.

  • Mass Spectrometry (MS): To determine the molecular weight distribution of the polyethoxylated products.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals in a research and development setting. All chemical reactions should be performed with appropriate safety precautions. The protocols are intended as a starting point and may require optimization for specific applications.

References

Application Notes and Protocols for the Synthesis of Cationic Azo Dyes Using 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic dyes, characterized by a delocalized positive charge, are a significant class of synthetic colorants valued for their vibrant hues and strong affinity for negatively charged substrates such as polyacrylonitrile (B21495) fibers, leather, and paper. In the realm of biomedical research, their utility extends to histological staining and the development of fluorescent probes. Azo dyes, which feature the –N=N– chromophore, are synthesized via a versatile and robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

This document provides a detailed protocol for the synthesis of a novel cationic azo dye utilizing 2-(N-Methylanilino)ethanol as the coupling component. The synthesis involves the diazotization of a model aromatic amine, p-nitroaniline, its subsequent coupling with this compound to form a neutral azo dye intermediate, and a final quaternization step to introduce the permanent cationic charge. This protocol offers a foundational method for creating a library of structurally diverse cationic dyes for various research and development applications.

General Reaction Scheme

The synthesis is a three-stage process:

  • Diazotization: Conversion of a primary aromatic amine (e.g., p-nitroaniline) into a reactive diazonium salt at low temperatures (0–5 °C) using nitrous acid generated in situ.[3]

  • Azo Coupling: Electrophilic aromatic substitution reaction between the diazonium salt and the coupling agent, this compound.

  • Quaternization: Alkylation of the tertiary amine in the dye intermediate to create a quaternary ammonium (B1175870) salt, thereby imparting a permanent positive charge.

Experimental Protocols

Protocol 1: Diazotization of p-Nitroaniline

This initial step produces the highly reactive diazonium salt, which is unstable at elevated temperatures and must be prepared cold and used immediately.[1]

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend p-nitroaniline (1.0 eq.) in a mixture of concentrated HCl (2.5 eq.) and distilled water.

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. Stir vigorously with a magnetic stirrer to maintain a fine suspension.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 20-30 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting clear, cold solution of p-nitrophenyldiazonium chloride is used immediately in the next step.

Protocol 2: Azo Coupling with this compound

The diazonium salt is a weak electrophile; therefore, the coupling reaction is performed with the activated aromatic ring of this compound.

Materials:

  • Cold p-nitrophenyldiazonium chloride solution (from Protocol 1)

  • This compound

  • Glacial Acetic Acid

  • Sodium Acetate (B1210297)

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve this compound (1.0 eq.) in a solution of glacial acetic acid and water.

  • Cool this solution in an ice bath to 0–5 °C with constant stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the solution of this compound. A brightly colored precipitate should begin to form.

  • After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 4-5, which facilitates the coupling reaction.

  • Continue to stir the reaction mixture in the ice bath for 60-90 minutes to ensure the reaction goes to completion.

  • Isolate the solid azo dye intermediate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water to remove any unreacted salts and acids.

  • Dry the crude product in a desiccator. For further purification, the intermediate can be recrystallized from an ethanol-water mixture.

Protocol 3: Quaternization of the Azo Dye Intermediate

This final step introduces the cationic charge, which is key to the dye's properties. Dimethyl sulfate (B86663) is a potent methylating agent and must be handled with extreme care in a fume hood.

Materials:

  • Dried Azo Dye Intermediate (from Protocol 2)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Suitable solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried azo dye intermediate (1.0 eq.) in the chosen solvent.

  • Slowly add dimethyl sulfate (1.2 eq.) to the solution at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

  • Heat the reaction mixture to 60–70 °C and maintain this temperature for 2–4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the final cationic dye by adding a non-polar solvent, such as diethyl ether.

  • Collect the solid product by vacuum filtration, wash with diethyl ether to remove unreacted dimethyl sulfate and solvent, and dry under vacuum.

Data Presentation

The following tables summarize the materials, reaction conditions, and representative data for the synthesis.

Table 1: Reagent Quantities and Reaction Conditions

StageReagentMolar Eq.Molarity/Conc.Volume/MassTemperature (°C)Time (min)
Diazotization p-Nitroaniline1.0-1.38 g0–5-
Conc. HCl2.5~12 M2.1 mL0–5-
Sodium Nitrite1.12 M5.5 mL0–530
Coupling This compound1.0-1.51 g0–590
Glacial Acetic Acid--10 mL0–5-
Quaternization Azo Intermediate1.0-(Theoretical)60–70120–240
Dimethyl Sulfate1.2-(Theoretical)60–70-

Table 2: Representative Physicochemical and Spectroscopic Data

PropertyAzo Dye IntermediateFinal Cationic Dye
Appearance Dark Red SolidDeep Red/Violet Powder
Expected Yield 85–95%70–85%
Melting Point (°C) ~185–190 °C>220 °C (decomposes)
Solubility Soluble in ethanol, acetoneSoluble in water, DMF
λmax (in Ethanol) ~490 nm~515 nm
FT-IR (cm⁻¹) 3400 (O-H), 1590 (N=N), 1510 & 1340 (NO₂)1595 (N=N), 1515 & 1345 (NO₂), no O-H band

Visualizations

The following diagrams illustrate the experimental workflow and the chemical synthesis pathway.

G cluster_workflow Experimental Workflow prep_amine Prepare p-Nitroaniline Suspension in HCl diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization coupling Azo Coupling (0-5 °C) diazotization->coupling prep_coupling Prepare this compound Solution in Acetic Acid prep_coupling->coupling isolation1 Isolate & Dry Azo Intermediate coupling->isolation1 quaternization Quaternization with Dimethyl Sulfate (60-70 °C) isolation1->quaternization isolation2 Precipitate, Isolate & Dry Final Cationic Dye quaternization->isolation2 analysis Characterization (Spectroscopy, MP, etc.) isolation2->analysis

Caption: Experimental workflow for the synthesis of a cationic azo dye.

G cluster_synthesis Chemical Synthesis Pathway start_amine p-Nitroaniline O₂N-C₆H₄-NH₂ diazonium p-Nitrophenyldiazonium Chloride O₂N-C₆H₄-N₂⁺Cl⁻ start_amine->diazonium Diazotization reagents1 reagents1 {NaNO₂ + HCl | 0-5 °C} intermediate Azo Intermediate O₂N-C₆H₄-N=N-C₆H₄-N(CH₃)CH₂CH₂OH diazonium->intermediate Azo Coupling coupling_agent This compound C₆H₅-N(CH₃)CH₂CH₂OH coupling_agent->intermediate final_product Cationic Dye [O₂N-C₆H₄-N=N-C₆H₄-N(CH₃)₂(CH₂CH₂OH)]⁺SO₄CH₃⁻ intermediate->final_product Quaternization reagents2 reagents2 {(CH₃)₂SO₄ | 60-70 °C}

Caption: Reaction scheme for the synthesis of a cationic azo dye.

References

Application Notes and Protocols for the Quantification of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(N-Methylanilino)ethanol, a key intermediate in various chemical syntheses. The methodologies outlined below leverage High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering robust and reliable approaches for quantification in diverse sample matrices.

Introduction

This compound is an aromatic amino alcohol used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is critical for process monitoring, quality control, and stability studies. This guide presents validated analytical methods to ensure data integrity and reproducibility.

Comparative Summary of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Chromatographic separation followed by mass analysis of precursor and product ions, providing high selectivity and sensitivity.
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~100 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~300 ng/mL~30 ng/mL~0.3 ng/mL
Sample Throughput ModerateModerate to HighHigh
Primary Application Routine quantification, purity analysis.Trace analysis, impurity identification.Bioanalysis, trace quantification in complex matrices.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

3.1.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA, HPLC grade) (optional)

  • 0.22 µm Syringe filters (PTFE or nylon)

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v). For improved peak shape, 0.1% TFA can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3.1.3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

3.1.4. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_results Results Standard Analytical Standard Stock Prepare Stock (1 mg/mL) Standard->Stock Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Solvent Methanol Solvent->Stock Solvent->SamplePrep Working Prepare Working Standards Stock->Working Filter Filter (0.22 µm) Working->Filter SamplePrep->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Data->Quantification Calibration->Quantification

HPLC-UV analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the sensitive detection and quantification of this compound, especially for trace-level analysis and impurity profiling.

3.2.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Ethyl acetate (B1210297) (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

3.2.2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 120, 77, 151).

3.2.3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to create concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction): a. For aqueous samples, adjust the pH to >9 with a suitable base. b. Extract a known volume of the sample with ethyl acetate. c. Dry the organic extract over anhydrous sodium sulfate. d. Concentrate the extract if necessary and dilute to a final volume with ethyl acetate to fall within the calibration range.

3.2.4. Data Analysis

  • Qualitative Analysis: Confirm the identity of this compound by comparing the retention time and the ion ratios of the sample peak to those of a known standard.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the primary quantifying ion (e.g., m/z 120) against the concentration of the standards. Calculate the analyte concentration in the sample from this curve.

GCMS_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_results Results Standard Analytical Standard Stock Prepare Stock (1 mg/mL) Standard->Stock Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Solvent Ethyl Acetate Solvent->Stock Solvent->LLE Working Prepare Working Standards Stock->Working GCMS GC-MS Analysis (SIM) Working->GCMS Dry Dry Extract LLE->Dry Concentrate Concentrate/Dilute Dry->Concentrate Concentrate->GCMS Data Data Acquisition GCMS->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Data->Quantification Calibration->Quantification

GC-MS analytical workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is recommended for the quantification of this compound in complex matrices such as biological fluids (e.g., urine, plasma).

3.3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d5 (if available)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

3.3.2. Instrumentation and Chromatographic/Mass Spectrometric Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion m/z 152.1 -> Product ions m/z 120.1 (quantifier), m/z 77.1 (qualifier).

    • Internal Standard (e.g., -d5): Precursor ion m/z 157.1 -> Product ion m/z 125.1.

3.3.3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into the blank matrix (e.g., drug-free plasma).

  • Sample Preparation (Solid-Phase Extraction): a. Spike a known volume of the sample (e.g., 100 µL plasma) with the internal standard. b. Pre-treat the sample (e.g., by adding an acid to precipitate proteins). c. Condition the SPE cartridge with methanol and then water. d. Load the pre-treated sample onto the SPE cartridge. e. Wash the cartridge to remove interferences. f. Elute the analyte and IS with a suitable solvent (e.g., 5% ammonia (B1221849) in methanol). g. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3.3.4. Data Analysis

  • Quantitative Analysis: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the samples using this curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS Spike Internal Standard Sample->IS Pretreat Pre-treatment (e.g., Protein Precipitation) IS->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte + IS Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis (MRM) Evap->LCMS Quant Quantify using Calibration Curve LCMS->Quant

LC-MS/MS analytical workflow with SPE sample preparation.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The demonstration of a proportional relationship between the instrument response and the known concentration of the analyte over a specified range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this document provide comprehensive protocols for the accurate and reliable quantification of this compound. The choice of method—HPLC-UV for routine analysis, GC-MS for sensitive detection and impurity profiling, and LC-MS/MS for trace-level quantification in complex matrices—should be based on the specific requirements of the analysis. Proper method validation is essential to ensure the integrity and quality of the generated data.

Application Note: Analysis of 2-(N-Methylanilino)ethanol by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2-(N-Methylanilino)ethanol using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is of interest in various research and drug development contexts, and its accurate determination is crucial for purity assessment, impurity profiling, and metabolic studies. The protocols provided herein cover sample preparation, instrument parameters, and data analysis, offering a robust framework for reliable and reproducible results.

Introduction

This compound is a substituted aromatic amine with potential applications and occurrences in pharmaceutical and chemical syntheses. Gas Chromatography-Mass Spectrometry (GC/MS) is an ideal analytical technique for the analysis of such semi-volatile compounds, providing high-resolution separation and definitive identification based on mass spectral data.[1] This document outlines a complete workflow, from sample preparation to data interpretation, for the successful analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation is dependent on the sample matrix. A general protocol for a liquid sample is provided below.

Materials:

  • This compound analytical standard

  • Methanol (B129727), HPLC grade

  • Dichloromethane, HPLC grade

  • Deionized Water

  • 1 M Sodium Hydroxide (B78521) (NaOH)

  • Anhydrous Sodium Sulfate (B86663)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC vials with inserts

Protocol for Standard Solution Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Protocol for Sample Extraction (Liquid-Liquid Extraction): [2]

  • To 1 mL of the sample solution, add 1 mL of 1 M sodium hydroxide to basify the solution.

  • Add 5 mL of dichloromethane.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Add anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Transfer the dried organic extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of methanol or a suitable injection solvent.

  • Transfer the final solution to a GC vial for analysis.

GC/MS Instrumental Parameters

The following parameters are a starting point and may require optimization for specific instrumentation and applications.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 270 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 100 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Solvent Delay 3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC/MS method for the analysis of this compound, based on typical validation results for similar aromatic amines. These values should be experimentally determined during method validation.[3][4][5]

Validation Parameter Expected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 15%
Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. Identification is confirmed by matching the retention time and the mass spectrum of the analyte in a sample to that of a certified reference standard.

Expected Fragmentation Pattern:

  • m/z 151 (M+) : Molecular ion peak corresponding to [C₉H₁₃NO]⁺.

  • m/z 120 : Loss of the ethanol (B145695) group (-CH₂CH₂OH).

  • m/z 106 : Further fragmentation of the N-methylaniline moiety.

  • m/z 77 : Phenyl cation [C₆H₅]⁺.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Vial Transfer to GC Vial Concentration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Experimental workflow for GC/MS analysis.

Fragmentation_Pathway M This compound [C₉H₁₃NO]⁺˙ m/z = 151 F1 [C₈H₁₀N]⁺ m/z = 120 M->F1 NL1 F2 [C₇H₈N]⁺ m/z = 106 F1->F2 NL2 F3 [C₆H₅]⁺ m/z = 77 F2->F3 NL3 NL1 -CH₂CH₂OH NL2 -CH₂ NL3 -HCN

Caption: Proposed fragmentation pathway.

References

Application Notes and Protocols for the Preparation of Azo Compounds Using 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo compounds utilizing 2-(N-Methylanilino)ethanol as a key coupling agent. Azo compounds are a significant class of organic molecules characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'), forming extended conjugated systems responsible for their vibrant colors.[1] This property has led to their widespread use as dyes in various industries. Beyond their tinctorial applications, the structural diversity of azo compounds has attracted interest in medicinal chemistry and drug development, with some derivatives exhibiting antimicrobial, antiviral, and antifungal properties.[2]

The synthesis of azo compounds is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as this compound.[1][2] This document outlines detailed experimental protocols for this synthetic route, presents key quantitative data for a representative azo compound, and provides visualizations of the reaction pathway and experimental workflow.

Experimental Protocols

The following protocols describe the synthesis of a representative azo dye, 4-((4-nitrophenyl)diazenyl)-N-methyl-N-(2-hydroxyethyl)aniline, by coupling diazotized p-nitroaniline with this compound. This procedure can be adapted for other primary aromatic amines to generate a library of diverse azo compounds.

Protocol 1: Diazotization of p-Nitroaniline

This procedure converts the primary aromatic amine, p-nitroaniline, into a reactive diazonium salt. This intermediate is thermally unstable and should be prepared fresh and used immediately in the subsequent coupling reaction.[2]

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend the desired molar equivalent of p-nitroaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline suspension. Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.[2]

  • Continue stirring the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the p-nitrobenzene diazonium chloride.

Protocol 2: Azo Coupling with this compound

The freshly prepared diazonium salt is immediately reacted with the coupling agent, this compound, to form the final azo compound.

Materials:

  • p-Nitrobenzene diazonium chloride solution (from Protocol 1)

  • This compound

  • Sodium Acetate (B1210297) or a weak base

  • Ethanol (B145695) or other suitable solvent for recrystallization

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve this compound in a suitable solvent, such as a dilute aqueous acidic solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold this compound solution with vigorous stirring.

  • A colored precipitate of the azo dye should begin to form. To facilitate the coupling reaction, slowly add a solution of sodium acetate or another weak base to neutralize the excess acid, maintaining a slightly acidic to neutral pH.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.[2]

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.[2]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the purified azo dye.[2]

  • Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes representative quantitative data for an azo dye synthesized from p-nitroaniline and a structurally similar coupling agent, N-ethyl-N-(2-hydroxyethyl)aniline (the ethyl analog of this compound), known as Disperse Red 1.[3] This data provides an expectation for the properties of the corresponding methyl derivative.

PropertyDataReference(s)
Compound Name Disperse Red 1[3]
Molecular Formula C₁₆H₁₈N₄O₃[3]
Molecular Weight 314.34 g/mol [3]
Appearance Dark red powder[1][3]
Melting Point 160-162 °C
Solubility Insoluble in water; soluble in ethanol, acetone, and benzene[1][3]
UV-Vis (λmax) 502 nm

Visualizations

Reaction Mechanism

The synthesis of azo compounds from a primary aromatic amine and this compound proceeds through a two-step mechanism: diazotization followed by electrophilic aromatic substitution (azo coupling).

ReactionMechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling p-Nitroaniline p-Nitroaniline Diazonium_Salt p-Nitrobenzene Diazonium Salt p-Nitroaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Coupling_Agent This compound Diazonium_Salt->Coupling_Agent Electrophilic Aromatic Substitution Azo_Dye Azo Compound Coupling_Agent->Azo_Dye

General synthesis pathway for azo compounds.
Experimental Workflow

The following diagram illustrates the key steps in the laboratory preparation of azo compounds using this compound.

ExperimentalWorkflow cluster_preparation Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Amine_Solution Prepare cooled solution of p-Nitroaniline in HCl Diazotization Diazotization: Add NaNO₂ solution to amine solution at 0-5 °C Amine_Solution->Diazotization Nitrite_Solution Prepare aqueous NaNO₂ solution Nitrite_Solution->Diazotization Coupling_Solution Prepare cooled solution of This compound Coupling Azo Coupling: Add diazonium salt to coupling agent solution at 0-5 °C Coupling_Solution->Coupling Diazotization->Coupling Neutralization Adjust pH with weak base Coupling->Neutralization Filtration Isolate crude product by vacuum filtration Neutralization->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from a suitable solvent Washing->Recrystallization Drying Dry the purified product Recrystallization->Drying

Step-by-step experimental workflow.

References

The Pivotal Role of 2-(N-Methylanilino)ethanol in Crafting Advanced Nonlinear Optical Chromophores

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers in materials science and drug development now have a comprehensive guide to the synthesis and application of nonlinear optical (NLO) chromophores utilizing 2-(N-Methylanilino)ethanol. This critical precursor serves as a versatile building block in the creation of advanced organic materials with significant potential in optoelectronics and telecommunications. These newly released application notes and detailed protocols are designed to accelerate innovation by providing scientists with the foundational methodologies and comparative data needed for their research.

Nonlinear optical materials are at the forefront of modern technology, enabling a host of applications such as high-speed data communication, optical switching, and frequency conversion. The performance of these materials is intrinsically linked to the molecular structure of the organic chromophores they contain. A key strategy in the design of high-performance NLO chromophores is the "push-pull" system, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge.

This compound is an exemplary electron-donating moiety. The nitrogen atom's lone pair of electrons can be readily delocalized into the π-system, while the N-methyl and N-hydroxyethyl substituents provide a balance of electronic properties and synthetic handles for further molecular engineering. The hydroxyethyl (B10761427) group, in particular, can enhance the solubility of the chromophore and provides a reactive site for incorporation into polymer matrices, a crucial step for the fabrication of robust NLO devices.

Two primary synthetic pathways leveraging this compound for the creation of NLO chromophores are highlighted: Azo Coupling and the Vilsmeier-Haack reaction.

Application in Azo Dye Synthesis

Azo coupling is a robust and widely used method for constructing push-pull chromophores.[1] In this approach, an aromatic amine is first converted to a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic compound.[2] this compound serves as an excellent electron-rich coupling agent in this reaction, readily reacting with diazonium salts to form brightly colored azo dyes with significant NLO properties.[1] The resulting azo bridge provides a highly efficient π-conjugated system for intramolecular charge transfer.

Application in Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an alternative route to NLO chromophores by introducing a formyl group onto an electron-rich aromatic ring.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to functionalize compounds such as this compound.[4][5] The introduced aldehyde can then be used in subsequent condensation reactions to build more complex conjugated systems, ultimately leading to advanced NLO chromophores.

Quantitative Data on NLO Properties

While specific quantitative data for chromophores derived directly from this compound are not abundant in publicly available literature, the NLO properties of structurally similar chromophores provide valuable benchmarks. The following table summarizes key NLO parameters for representative azo dye chromophores featuring N,N-disubstituted aniline (B41778) donors.

Chromophore StructureDonor GroupAcceptor GroupFirst Hyperpolarizability (β₀) (10⁻³⁰ esu)Electro-optic Coefficient (r₃₃) (pm/V)Thermal Decomposition Temperature (Td) (°C)
N,N-diethyl-4-(4-nitrophenylazo)aniline (Disperse Red 1 analogue)N,N-diethylanilineNitro~145~10-30 in a polymer matrix~250
Chromophore with bis(N,N-diethyl)aniline donor and CF₃–Ph–TCF acceptorbis(N,N-diethyl)anilineCF₃–Ph–TCF551.0358>220
Crosslinkable binary chromophores QLD1 and QLD2Tetrahydroquinoline--327-
Diamino chromophore with a µgβ₀ of 554.8×10⁻⁴⁸ esuDiamino---377

Note: The data presented are for structurally similar compounds and are intended for comparative purposes. Actual values for chromophores derived from this compound may vary.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis of a representative azo dye NLO chromophore using this compound are provided below.

Protocol 1: Synthesis of a Representative Azo Dye NLO Chromophore

This protocol details the synthesis of (E)-2-(N-methyl-4-((4-nitrophenyl)diazenyl)anilino)ethanol, a Disperse Red 1 analogue.

Part A: Diazotization of 4-Nitroaniline (B120555)

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 10 mL of distilled water and 5 mL of concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.

Part B: Azo Coupling Reaction

Materials:

Procedure:

  • In a 250 mL beaker, dissolve 1.51 g (10 mmol) of this compound in 20 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the this compound solution with vigorous stirring.

  • Add a saturated solution of sodium acetate dropwise until the reaction mixture is neutral to litmus (B1172312) paper.

  • A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the product from ethanol to obtain the purified azo dye.

Visualizing the Synthesis and Mechanism

To further elucidate the processes involved, the following diagrams illustrate the synthetic workflow and the fundamental principle of push-pull NLO chromophores.

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling 4-Nitroaniline 4-Nitroaniline Diazonium_Salt Diazonium_Salt 4-Nitroaniline->Diazonium_Salt  HCl, NaNO₂, 0-5°C Azo_Dye_Chromophore Azo_Dye_Chromophore Diazonium_Salt->Azo_Dye_Chromophore  Coupling Reaction This compound This compound This compound->Azo_Dye_Chromophore Purification Purification Azo_Dye_Chromophore->Purification  Recrystallization Final_Product Final_Product Purification->Final_Product  Characterization Push_Pull_Mechanism Electron_Donor Electron Donor (e.g., this compound moiety) Pi_Bridge π-Conjugated Bridge (e.g., -N=N-) Electron_Donor->Pi_Bridge Intramolecular Charge Transfer Electron_Acceptor Electron Acceptor (e.g., Nitro group) Pi_Bridge->Electron_Acceptor Intramolecular Charge Transfer

References

Application Notes: 2-(N-Methylanilino)ethanol as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(N-Methylanilino)ethanol is a valuable and versatile bifunctional molecule employed as a key building block in the synthesis of a variety of pharmaceutical intermediates. Its structure, incorporating both a secondary N-methylaniline and a primary hydroxyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of intermediates for active pharmaceutical ingredients (APIs), with a focus on the antihistaminic agent Mepyramine (Pyrilamine).

Application in the Synthesis of Mepyramine Intermediate: N,N-dimethyl-N'-(p-methoxyphenyl)-N'-(2-pyridyl)ethylenediamine

Mepyramine, a first-generation antihistamine, acts as an H1 receptor inverse agonist. A key intermediate in its synthesis is N,N-dimethyl-N'-(p-methoxyphenyl)-N'-(2-pyridyl)ethylenediamine. This compound can be envisioned as a precursor to a related structural motif, although direct synthesis routes for Mepyramine from this specific starting material are not prominently documented. However, understanding the synthesis of structurally analogous compounds allows for the adaptation of protocols. The following sections detail a representative synthetic approach to a key precursor of Mepyramine, highlighting the types of reactions where this compound could be a viable starting material for similar structures.

Logical Synthesis Pathway

The synthesis of the Mepyramine intermediate involves the formation of a substituted ethylenediamine (B42938) backbone. A logical, albeit not directly documented, pathway could involve the initial conversion of the hydroxyl group of this compound to a better leaving group, followed by nucleophilic substitution with a suitable amine.

Synthesis_Pathway A This compound B Activation of Hydroxyl Group A->B e.g., TsCl, SOCl₂ C 2-(N-Methylanilino)ethyl (activated) B->C D Nucleophilic Substitution C->D F Mepyramine Precursor D->F E N-(p-methoxyphenyl)-N-(2-pyridyl)amine E->D

Caption: Conceptual workflow for synthesizing a Mepyramine-like precursor.

Experimental Protocols

Protocol 1: General N-Alkylation of a Secondary Aromatic Amine

This protocol outlines the alkylation of a secondary aromatic amine with an alkyl halide, a fundamental step in the synthesis of many pharmaceutical intermediates.

Materials:

  • Secondary aromatic amine (e.g., N-methylaniline as a model)

  • Alkylating agent (e.g., 2-chloro-N,N-dimethylethylamine)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary aromatic amine (1.0 equivalent) and the anhydrous solvent.

  • Cool the mixture in an ice bath and add the base (1.2 equivalents) portion-wise with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative)

The following table presents illustrative data for a typical N-alkylation reaction. Actual results will vary depending on the specific substrates and conditions.

ParameterValue
Reactants N-methylaniline, 2-chloro-N,N-dimethylethylamine
Base Sodium Hydride
Solvent DMF
Reaction Temperature 80 °C
Reaction Time 12 hours
Yield 75-85%
Purity (post-chromatography) >98%

Signaling Pathways and Logical Relationships

The final product, Mepyramine, is an antagonist of the Histamine H1 receptor. Understanding the signaling pathway is crucial for drug development professionals.

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C Activation DAG->PKC Mepyramine Mepyramine (Antagonist) Mepyramine->H1R Blocks

Caption: Simplified Histamine H1 receptor signaling pathway.

Conclusion

This compound possesses the necessary functional groups to serve as a foundational element in the synthesis of various pharmaceutical intermediates. While direct, published routes for specific high-profile drugs may not always be apparent, the principles of its reactivity in key organic transformations, such as N-alkylation and modification of the hydroxyl group, make it a molecule of significant interest to synthetic and medicinal chemists. The provided protocols and diagrams offer a framework for its application in the development of novel pharmaceutical entities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(N-Methylanilino)ethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors. A systematic approach to identify and address the root cause is crucial.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (N-methylaniline). A persistent spot corresponding to N-methylaniline indicates an incomplete reaction.

      • Optimize Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature for a sufficient duration. For the reaction of N-methylaniline with ethylene (B1197577) oxide, temperatures are typically in the range of 150-155°C.[1] Insufficient heating can lead to a slow reaction rate, while excessive heat can promote side reactions.

      • Check Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield. Ensure that the molar ratio of N-methylaniline to ethylene oxide is appropriate. Often, a slight excess of the amine is used to minimize over-alkylation.

  • Side Reactions: The formation of unwanted byproducts consumes the starting materials and reduces the yield of the desired product.

    • Troubleshooting Steps:

      • Identify Side Products: Analyze the crude reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the main byproducts.

      • Control Over-alkylation: A common side reaction is the reaction of the product, this compound, with another molecule of ethylene oxide to form a di-ethoxylated product. To minimize this, use a molar excess of N-methylaniline relative to ethylene oxide.[2]

      • Avoid C-alkylation: At higher temperatures, alkylation on the aromatic ring (C-alkylation) can occur, although this is less common with ethylene oxide compared to other alkylating agents. Maintaining the recommended temperature range is crucial to favor N-alkylation.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Troubleshooting Steps:

      • Optimize Extraction: this compound has some solubility in water. During aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions.

      • Refine Purification Technique: If using distillation for purification, ensure the vacuum is adequate and the column has sufficient theoretical plates to separate the product from unreacted N-methylaniline and higher boiling point byproducts. For column chromatography, select an appropriate solvent system that provides good separation between the product and impurities.

Q2: I am observing multiple spots on my TLC plate of the crude reaction mixture. What do they represent?

A TLC plate of the crude reaction mixture can provide valuable information about the reaction's progress and the presence of impurities.

  • Spot Identification:

    • Starting Material: One of the spots will correspond to the unreacted N-methylaniline. You can confirm this by running a co-spot with the starting material.

    • Product: The desired product, this compound, will be another spot. It is more polar than N-methylaniline due to the hydroxyl group and will therefore have a lower Rf value.

    • Side Products: Other spots likely represent side products. A common side product is the di-ethoxylated species, which will be even more polar and have an even lower Rf value than the desired product.

  • TLC Analysis Workflow:

    • Solvent System: A common solvent system for this analysis is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The exact ratio can be optimized to achieve good separation of the spots.

    • Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by using a staining agent such as potassium permanganate (B83412) or iodine.

Q3: How do I effectively purify this compound from the reaction mixture?

Purification is a critical step to obtain a high-purity product. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Distillation:

    • Principle: This method is effective for separating compounds with different boiling points. This compound has a higher boiling point (approximately 229°C at atmospheric pressure) than N-methylaniline (around 196°C).[1]

    • Procedure: Fractional distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling points and prevent thermal decomposition of the product. A fractionating column will improve the separation efficiency.

  • Column Chromatography:

    • Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel).

    • Procedure: A suitable solvent system (eluent) is used to move the compounds through the column. Due to its higher polarity, this compound will elute more slowly than the less polar N-methylaniline. This method is particularly useful for small-scale purifications and for removing impurities with similar boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common industrial method for synthesizing this compound is the reaction of N-methylaniline with ethylene oxide.[1] This is a nucleophilic ring-opening reaction of the epoxide.

Q2: What are the typical reaction conditions for this synthesis?

Based on available information, typical industrial conditions involve reacting N-methylaniline with ethylene oxide at a temperature of 150-152°C and a pressure of approximately 0.3 MPa.[1] The reaction is often carried out in a nitrogen atmosphere to prevent oxidation.[1]

Q3: What are the main safety precautions to consider during this synthesis?

  • Ethylene Oxide: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • High Pressure and Temperature: The reaction is performed at elevated temperature and pressure, which requires the use of appropriate pressure-rated equipment and adherence to safety protocols for high-pressure reactions.

  • N-methylaniline: N-methylaniline is toxic and can be absorbed through the skin. Handle it in a fume hood and wear gloves and other appropriate PPE.

Q4: Can a catalyst be used to improve the reaction?

While the reaction can proceed without a catalyst, certain catalysts can be used to improve the rate and selectivity of N-alkylation reactions. For similar reactions, various catalysts have been explored, including zeolites and metal complexes.[2][3] However, for the specific reaction with ethylene oxide, the uncatalyzed reaction at high temperature and pressure is a common industrial approach.

Data Presentation

Table 1: Impact of Reaction Parameters on the Synthesis of this compound

ParameterEffect on YieldEffect on PurityRecommendations
Temperature Increasing temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions (e.g., C-alkylation, decomposition), reducing the yield.High temperatures can promote the formation of byproducts, thus decreasing purity.Maintain the temperature in the optimal range of 150-155°C.[1]
Pressure Sufficient pressure is required to maintain ethylene oxide in the liquid phase and increase its concentration in the reaction mixture, thereby increasing the reaction rate.Pressure itself has a minimal direct impact on purity, but it influences the reaction rate and temperature control.Operate at a pressure around 0.3 MPa to ensure efficient reaction.[1]
Stoichiometry Using an excess of N-methylaniline can help to minimize the formation of the di-ethoxylated byproduct, potentially increasing the yield of the desired mono-ethoxylated product.[2]An excess of N-methylaniline will be present in the crude product, requiring efficient purification.A slight molar excess of N-methylaniline over ethylene oxide is recommended.
Catalyst A catalyst can potentially lower the required reaction temperature and pressure, and may improve selectivity.The choice of catalyst is critical; some catalysts might promote side reactions if not chosen carefully.For this specific reaction, industrial processes often run without a catalyst at high temperature and pressure. If a catalyst is considered, thorough screening is necessary.
Solvent The reaction is often carried out neat (without a solvent). The use of a solvent can help with temperature control but may slow down the reaction rate by diluting the reactants.A solvent can influence the solubility of reactants and products, potentially affecting the side reaction profile.Performing the reaction without a solvent is a common approach.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with all necessary safety precautions in place. Ethylene oxide is a hazardous substance and requires special handling.

Materials:

  • N-methylaniline (freshly distilled)

  • Ethylene oxide (lecture bottle or other suitable source)

  • Nitrogen gas

  • Pressure-rated reaction vessel (autoclave) with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet

  • Heating mantle with temperature controller

  • Cooling bath

Procedure:

  • Reactor Setup: Assemble the pressure reactor according to the manufacturer's instructions. Ensure all connections are secure and leak-tested.

  • Charging the Reactor: In a fume hood, charge the reactor with a pre-determined amount of freshly distilled N-methylaniline.

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas several times to remove any air.

  • Heating: Begin stirring and heat the N-methylaniline to the reaction temperature of 150°C.

  • Introducing Ethylene Oxide: Once the temperature is stable, slowly introduce a measured amount of ethylene oxide into the reactor. The pressure will rise. Maintain the pressure at approximately 0.3 MPa by controlling the addition rate of ethylene oxide. Caution: The reaction is exothermic; monitor the temperature and pressure closely and be prepared to cool the reactor if necessary.

  • Reaction: After the addition of ethylene oxide is complete, maintain the reaction mixture at 150-155°C with stirring for a specified time (e.g., 2-4 hours). Monitor the pressure; a drop in pressure may indicate the consumption of ethylene oxide.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess pressure to a safe scrubbing system.

  • Workup: Transfer the crude reaction mixture to a round-bottom flask.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.

Analysis:

  • Confirm the identity and purity of the product using NMR spectroscopy, GC-MS, and/or IR spectroscopy.

  • Calculate the percentage yield based on the amount of limiting reactant used.

Mandatory Visualization

Synthesis_Pathway NMA N-Methylaniline Product This compound NMA->Product Nucleophilic attack EO Ethylene Oxide EO->Product Byproduct Di-ethoxylated byproduct Product->Byproduct Further reaction with Ethylene Oxide EO2 Ethylene Oxide EO2->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start setup Reactor Setup & Leak Test start->setup charge Charge N-Methylaniline setup->charge inert Purge with Nitrogen charge->inert heat Heat to 150°C inert->heat add_eo Introduce Ethylene Oxide (maintain 0.3 MPa) heat->add_eo react React for 2-4 hours at 150-155°C add_eo->react cool Cool to Room Temperature react->cool depressurize Vent Excess Pressure cool->depressurize workup Crude Product Workup depressurize->workup purify Purification (Vacuum Distillation) workup->purify analyze Product Analysis (NMR, GC-MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Yield low_yield Low Yield Observed check_tlc Analyze Crude Mixture by TLC low_yield->check_tlc purification_issue Low Isolated Yield after Purification low_yield->purification_issue incomplete_reaction Incomplete Reaction (Starting material present) check_tlc->incomplete_reaction Yes side_reactions Multiple Products (Significant side products) check_tlc->side_reactions No increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp check_stoichiometry Verify reactant stoichiometry incomplete_reaction->check_stoichiometry optimize_conditions Optimize temperature to minimize side reactions side_reactions->optimize_conditions adjust_stoichiometry Use excess N-methylaniline side_reactions->adjust_stoichiometry optimize_extraction Optimize extraction protocol purification_issue->optimize_extraction refine_purification Refine distillation/chromatography technique purification_issue->refine_purification

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of Crude 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(N-Methylanilino)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark brown oil. Is this normal, and how can I remove the color?

A1: A light yellow to brown color for crude this compound is common.[1] The dark coloration is likely due to polymeric byproducts or oxidized impurities. To remove the color, you can try the following:

  • Activated Charcoal Treatment: Before distillation, you can dissolve the crude product in a suitable solvent (like ethanol (B145695) or a toluene/heptane mixture) and treat it with a small amount of activated charcoal. Gently heat and stir the mixture for a short period, then filter off the charcoal. Be aware that charcoal can absorb some of your product, so use it sparingly.

  • Distillation: Vacuum distillation is a highly effective method for separating the desired product from colored, high-boiling point impurities.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurities will largely depend on the synthetic route used. If synthesized from N-methylaniline (B92194) and ethylene (B1197577) oxide, common impurities may include:

  • Unreacted N-methylaniline: This starting material has a lower boiling point than the product and can be removed by fractional distillation.

  • Poly(ethylene glycol) derivatives: Formed from the polymerization of ethylene oxide. These are typically high-boiling point residues.

  • N,N-dimethylaniline: Can be a byproduct in the synthesis of N-methylaniline itself.[2]

Q3: I'm having trouble separating this compound from a close-boiling impurity. What should I do?

A3: If you have a close-boiling impurity, standard distillation may not be sufficient. Consider the following options:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig ring, or structured packing) to increase the separation efficiency. A longer column and a controlled reflux ratio will provide better separation.

  • Column Chromatography: Silica gel column chromatography can be an effective method for separating compounds with similar boiling points but different polarities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is a good starting point.

  • Recrystallization (if applicable): If your product can be solidified, recrystallization is an excellent purification technique. You will need to screen for a suitable solvent or solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while the impurity remains in solution.

Q4: My yield after purification is very low. What are the potential causes?

A4: Low yield can result from several factors throughout the purification process:

  • Incomplete Reaction: Ensure your initial synthesis has gone to completion.

  • Loss during Extraction: If you performed an aqueous workup, ensure the pH was appropriate to keep your product in the organic layer. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Loss during Distillation:

    • Decomposition: If the distillation temperature is too high, your product may decompose. Using a vacuum will lower the boiling point and mitigate this.

    • Hold-up in the apparatus: A significant amount of product can be lost on the surfaces of the distillation flask and column.

  • Loss during Chromatography: The product may be strongly adsorbed onto the stationary phase. Ensure you are using an appropriate solvent system to elute your compound.

Q5: How can I tell if my purified this compound is pure?

A5: You can assess the purity of your final product using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and reveal the presence of impurities.

  • Refractive Index: The refractive index of your purified liquid can be compared to the literature value (n20/D 1.573).[1]

Data Presentation

PropertyValueSource
Molecular FormulaC₉H₁₃NO[1][3]
Molar Mass151.21 g/mol [1][3]
Boiling Point229 °C (lit.)[1]
Density1.06 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.573 (lit.)[1]
AppearanceLight yellow oily transparent liquid[1]
SolubilitySlightly soluble in water, soluble in ethanol and ether.[1]

Experimental Protocols

Detailed Methodology: Vacuum Fractional Distillation of Crude this compound

This protocol describes the purification of crude this compound using vacuum fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Heating mantle

  • Stir bar

  • Thermometer

  • Glass wool for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Wrap the fractionating column and distillation head with glass wool to minimize heat loss.

  • Initiating Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system. Be cautious of bumping, especially if volatile impurities are present.

    • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The initial fraction will likely be lower-boiling impurities (e.g., unreacted N-methylaniline).

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.

    • Collect the fraction over a narrow temperature range to ensure high purity.

  • Shutdown:

    • Once the majority of the product has distilled, or if the temperature begins to rise significantly (indicating higher-boiling impurities), stop the distillation.

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

  • Analysis:

    • Analyze the collected fractions for purity using TLC, GC, or NMR.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Solvent (Optional) crude_product->dissolution distillation_setup Vacuum Fractional Distillation Setup crude_product->distillation_setup charcoal Activated Charcoal Treatment (Optional) dissolution->charcoal filtration Filtration charcoal->filtration filtration->distillation_setup heating Heating and Vacuum Application distillation_setup->heating fraction_collection Collect Fractions heating->fraction_collection fore_run Low-Boiling Impurities fraction_collection->fore_run main_fraction Pure this compound fraction_collection->main_fraction high_boiling High-Boiling Residue fraction_collection->high_boiling analysis Purity Analysis (TLC, GC, NMR) main_fraction->analysis

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Guide cluster_yield Low Yield cluster_purity Low Purity cluster_color Product Color start Purification Issue low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity dark_color Dark Color start->dark_color check_reaction Check Reaction Completion low_yield->check_reaction check_extraction Optimize Extraction pH & Repetitions low_yield->check_extraction check_distillation Use Vacuum, Insulate Apparatus low_yield->check_distillation check_chromatography Adjust Solvent Polarity low_yield->check_chromatography close_boiling Close-Boiling Impurity? low_purity->close_boiling yes_close Use Fractional Distillation or Chromatography close_boiling->yes_close Yes no_close Check for Decomposition (Lower Temp/Vacuum) close_boiling->no_close No charcoal_treatment Treat with Activated Charcoal dark_color->charcoal_treatment distill Ensure Efficient Distillation dark_color->distill

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions in the synthesis of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(N-Methylanilino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most prevalent side reaction in both synthetic routes is over-alkylation , leading to the formation of N-methyl-N,N-bis(2-hydroxyethyl)aniline . Other potential side reactions include the formation of piperazine (B1678402) derivatives through dimerization of the product or starting materials, and unreacted starting materials remaining in the product mixture.

Q3: How can I minimize the formation of the over-alkylation product, N-methyl-N,N-bis(2-hydroxyethyl)aniline?

A3: To minimize over-alkylation, you can employ several strategies:

  • Control Stoichiometry: Use a molar excess of N-methylaniline relative to the alkylating agent (ethylene oxide or 2-chloroethanol). This increases the probability of the alkylating agent reacting with the starting material rather than the desired product.

  • Slow Addition of Alkylating Agent: Adding the ethylene oxide or 2-chloroethanol slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, further favoring the mono-alkylation product.

  • Control Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-alkylation product.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the impurities present. Common methods include:

  • Fractional Distillation: This is an effective method for separating this compound from less volatile impurities like N-methyl-N,N-bis(2-hydroxyethyl)aniline and more volatile components like unreacted N-methylaniline.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and to separate the product from unreacted starting materials based on their differential solubility in immiscible solvents.

  • Column Chromatography: For small-scale purifications or to achieve very high purity, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guides

Issue 1: High Levels of Over-alkylation Product (N-methyl-N,N-bis(2-hydroxyethyl)aniline)

Symptoms:

  • GC-MS analysis shows a significant peak corresponding to the di-ethoxylated product.

  • The isolated product has a higher boiling point than expected for pure this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Stoichiometry Use a molar excess of N-methylaniline (e.g., 1.5 to 2 equivalents) relative to the alkylating agent.
Rapid Addition of Alkylating Agent Add the ethylene oxide or 2-chloroethanol dropwise or via a syringe pump over an extended period.
High Reaction Temperature Maintain a lower reaction temperature (e.g., 80-100°C for the 2-chloroethanol route) and monitor the reaction progress by TLC or GC.
Issue 2: Presence of Unreacted N-methylaniline in the Final Product

Symptoms:

  • GC-MS analysis indicates a significant amount of N-methylaniline.

  • The boiling point of the distilled product is lower than expected.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction Increase the reaction time or temperature moderately. Ensure efficient stirring.
Insufficient Alkylating Agent Use a slight excess of the alkylating agent if over-alkylation is not a major concern, or ensure accurate measurement of reactants.
Inefficient Purification Optimize the fractional distillation conditions (e.g., use a column with higher theoretical plates) or perform a chemical separation by treating the mixture with an acid to form the water-soluble salt of the unreacted amine, which can then be removed by extraction.[1]
Issue 3: Formation of Piperazine Derivatives

Symptoms:

  • GC-MS analysis reveals peaks corresponding to N,N'-dimethylpiperazine or other substituted piperazines.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Reaction Temperature High temperatures can promote intermolecular side reactions. Lowering the reaction temperature is recommended.
Presence of Catalytic Impurities Ensure the use of pure starting materials and clean glassware, as certain metal ions can catalyze dimerization reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ethylene Oxide
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • Reactant Charging: Charge the flask with N-methylaniline (1.0 equivalent).

  • Reaction Conditions: Heat the N-methylaniline to 130-150°C.[2]

  • Ethylene Oxide Addition: Slowly bubble ethylene oxide gas (1.0-1.2 equivalents) through the heated N-methylaniline. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Purify the crude product by fractional vacuum distillation.

Protocol 2: Synthesis of this compound via 2-Chloroethanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylaniline (1.5 equivalents) and 2-chloroethanol (1.0 equivalent).

  • Solvent and Base: The reaction can be carried out neat or in a suitable solvent like water or an ionic liquid.[3][4] The addition of a base, such as sodium carbonate or triethylamine, can be used to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120°C for 6-12 hours.[4]

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, if a base was used, filter the salt. If the reaction was run neat, proceed directly to fractional vacuum distillation. If a solvent was used, remove the solvent under reduced pressure before distillation. Alternatively, an extractive workup can be performed.

Data Presentation

The following table summarizes typical yields and side product formation under different conditions for the synthesis of N-hydroxyethylanilines. While specific data for this compound is limited in the literature, these examples provide a general guide.

Reactants Catalyst/Solvent Temp (°C) Time (h) Conversion (%) Selectivity (Product %) Reference
Aniline, 2-ChloroethanolWater120896.293.4[3]
Aniline, 2-Chloroethanol[EMIM]HSO₄8012-80 (Yield)[4]
Aniline, 2-Chloroethanol[Et₃NH]HSO₄906-84 (Yield)[4]
N-ethylaniline, Ethylene OxideTaurine1402-99 (Yield)[5]

Mandatory Visualizations

Reaction_Pathways cluster_0 Synthesis Route 1: Ethylene Oxide cluster_1 Synthesis Route 2: 2-Chloroethanol N-Methylaniline_1 N-Methylaniline Product_1 This compound N-Methylaniline_1->Product_1 + Ethylene Oxide Ethylene_Oxide Ethylene Oxide Side_Product_1 N-Methyl-N,N-bis(2-hydroxyethyl)aniline Product_1->Side_Product_1 + Ethylene Oxide (Over-alkylation) N-Methylaniline_2 N-Methylaniline Product_2 This compound N-Methylaniline_2->Product_2 + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol Side_Product_2 N-Methyl-N,N-bis(2-hydroxyethyl)aniline Product_2->Side_Product_2 + 2-Chloroethanol (Over-alkylation)

Figure 1: Reaction pathways for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered During Synthesis High_Overalkylation High Over-alkylation Product? Start->High_Overalkylation Unreacted_SM Unreacted Starting Material? High_Overalkylation->Unreacted_SM No Solution_Overalkylation 1. Decrease Alkylating Agent Ratio 2. Slow Down Addition 3. Lower Reaction Temperature High_Overalkylation->Solution_Overalkylation Yes Other_Side_Products Other Side Products (e.g., Piperazines)? Unreacted_SM->Other_Side_Products No Solution_SM 1. Increase Reaction Time/Temp 2. Check Stoichiometry 3. Improve Purification Unreacted_SM->Solution_SM Yes Solution_Other 1. Lower Reaction Temperature 2. Ensure Purity of Reagents Other_Side_Products->Solution_Other Yes End Optimized Synthesis Other_Side_Products->End No Solution_Overalkylation->Unreacted_SM Solution_SM->Other_Side_Products Solution_Other->End

Figure 2: A logical workflow for troubleshooting common synthesis issues.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reactant_Addition Reactant Addition Reaction_Setup->Reactant_Addition Reaction Controlled Heating & Stirring Reactant_Addition->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Work-up (e.g., Filtration, Extraction) Monitoring->Workup Purification Purification (e.g., Distillation) Workup->Purification Analysis Final Product Analysis (GC-MS, NMR) Purification->Analysis End End Analysis->End

Figure 3: A general experimental workflow for the synthesis of this compound.

References

Stability and storage conditions for 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-(N-Methylanilino)ethanol for researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Troubleshooting Guide & FAQs

Q1: My this compound solution has developed a yellow or brownish tint. Is it still usable?

A1: A change in color from light yellow to brown may indicate degradation of the compound.[1] This can be caused by exposure to air (oxidation), light, or elevated temperatures. While a slight color change may not significantly impact all experiments, it is a sign of potential impurity. For sensitive applications, it is recommended to use a fresh, colorless, or light-yellow sample. Consider running a small-scale pilot experiment to determine if the colored material is suitable for your specific application.

Q2: I have been storing this compound at room temperature. Is this appropriate for long-term storage?

A2: While some suppliers suggest room temperature storage, for long-term stability, it is best practice to store this compound in a cool, dark place.[1] Some sources recommend storage at <15°C to minimize potential degradation over time. Always ensure the container is tightly sealed to prevent exposure to air and moisture.

Q3: Can I store solutions of this compound, and if so, under what conditions?

A3: Solutions of this compound are expected to be less stable than the neat compound. The stability will depend on the solvent, concentration, and storage conditions. It is advisable to prepare solutions fresh. If storage is necessary, keep the solution in a tightly sealed container, protected from light, and refrigerated at a low temperature (e.g., 2-8°C). The compatibility of the solvent with this compound should be considered.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation studies for this compound are not extensively available, similar aromatic amines and amino alcohols are susceptible to oxidation.[2][3][4] Oxidation can occur at the nitrogen atom or the aromatic ring, potentially leading to the formation of colored byproducts. Exposure to UV light can also induce photodegradation.[5] Thermal decomposition may occur at elevated temperatures, though specific breakdown products are not well-documented in publicly available literature.[6][7]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong acids. Aromatic amines can react vigorously with these substances. The specific incompatibilities for this compound are not detailed in the available literature, but general guidance for amines should be followed.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature Room temperature (short-term); Cool (<15°C) and dark place (long-term)To minimize thermal degradation and light-induced reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage.To prevent oxidation.
Container Tightly sealed, amber glass bottle.To protect from air, moisture, and light.
Incompatible Materials Strong oxidizing agents, strong acids.To prevent vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol: Assessment of this compound Purity by UV-Vis Spectroscopy

This protocol provides a basic method to assess for potential degradation of this compound by observing changes in its UV-Vis absorption spectrum.

Materials:

  • This compound (fresh and aged samples)

  • Spectrophotometric grade solvent (e.g., ethanol (B145695) or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of a known concentration of fresh this compound in the chosen solvent.

    • Prepare a solution of the aged or suspect this compound at the same concentration.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the fresh this compound solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for the aged this compound solution.

  • Data Analysis:

    • Compare the spectra of the fresh and aged samples. An increase in absorbance in the visible region (above 400 nm) or the appearance of new absorption bands can indicate the presence of degradation products.

Visualizations

Storage_and_Handling_Workflow Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling cluster_quality_check Quality Check cluster_decision Decision storage_conditions Store in a cool, dark place (<15°C recommended) container Use tightly sealed, amber glass bottle storage_conditions->container atmosphere Store under inert atmosphere (e.g., Argon) container->atmosphere avoid_exposure Avoid exposure to light and air atmosphere->avoid_exposure avoid_incompatibles Keep away from strong acids and oxidizing agents avoid_exposure->avoid_incompatibles check_color Check for color change (yellowing/browning) avoid_incompatibles->check_color use_if_clear Use for experiments check_color->use_if_clear No significant color change test_if_colored Test for suitability in non-sensitive applications check_color->test_if_colored Slight color change discard_if_degraded Discard if significant degradation is suspected check_color->discard_if_degraded Significant color change

Caption: Workflow for proper storage and handling of this compound.

Degradation_Pathway Potential Degradation Pathways cluster_conditions Degradation Conditions cluster_products Potential Products start This compound oxidation Oxidation (Air/Oxidizing Agents) start->oxidation light Photodegradation (UV Light) start->light heat Thermal Decomposition (High Temperature) start->heat colored_byproducts Colored Byproducts (e.g., oxidized species) oxidation->colored_byproducts light->colored_byproducts other_products Other Degradation Products (structure not specified) heat->other_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Guide for 2-(N-Methylanilino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(N-Methylanilino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format to address specific challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the N-alkylation of anilines. Several factors can contribute to this problem. The primary reasons often involve suboptimal reaction conditions, reagent quality, and the inherent reactivity of the starting materials.

Common Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Poor Reagent Quality: The purity of N-methylaniline (B92194), 2-chloroethanol (B45725), or ethylene (B1197577) oxide is crucial. Impurities can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as water can react with the reagents.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.

  • Inefficient Base: When using 2-chloroethanol, a base is required to neutralize the HCl formed. If the base is too weak or not present in a sufficient amount, the reaction equilibrium will not favor product formation.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps to Improve Yield:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C to find the optimal range that maximizes yield without significant side product formation.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

  • Use a Stronger Base (for 2-chloroethanol route): If using 2-chloroethanol, consider using a stronger base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to effectively neutralize the generated HCl.

  • Control Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the alkylating agent (2-chloroethanol or ethylene oxide) can sometimes drive the reaction to completion. However, be cautious as a large excess can lead to over-alkylation.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent unwanted side reactions with water.

Q2: I am observing multiple spots on my TLC/peaks in my GC analysis, suggesting the presence of impurities. What are the likely side products in the synthesis of this compound?

A2: The formation of side products is a common challenge in N-alkylation reactions. The most prevalent impurities are typically due to over-alkylation and reactions involving the hydroxyl group.

Common Side Products:

  • N,N-bis(2-hydroxyethyl)-N-methylanilinium salt: This is a product of over-alkylation where the nitrogen atom of the desired product reacts with another molecule of the alkylating agent. This is more likely when using an excess of 2-chloroethanol or ethylene oxide.

  • 1,2-bis(N-methylanilino)ethane: This can form, particularly in the reaction with 2-chloroethanol, if the product reacts with another molecule of N-methylaniline.

  • Unreacted Starting Materials: Residual N-methylaniline and 2-chloroethanol or ethylene oxide may be present if the reaction is incomplete.

  • Polymerization Products of Ethylene Oxide: If using ethylene oxide, it can polymerize, especially in the presence of acidic or basic catalysts, leading to polyethylene (B3416737) glycol impurities.

Strategies to Minimize Impurity Formation:

  • Control Stoichiometry: Use a molar ratio of N-methylaniline to the alkylating agent that is close to 1:1. A slight excess of N-methylaniline can sometimes help to minimize over-alkylation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.

  • Slow Addition of Alkylating Agent: Adding the 2-chloroethanol or ethylene oxide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby disfavoring over-alkylation.

  • Purification: Effective purification techniques such as vacuum distillation or column chromatography are essential to remove these impurities from the final product.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of N-alkylation of anilines, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)Reported Yield (%)Notes
801280-88Reaction with 2-chloroethanol in the presence of a base.[1]
100-1502-6up to 99Reaction with ethylene oxide using a catalyst.[2]
150-160--Can lead to esterification by-products with certain catalysts.[2]
200-2503.3High PurityCatalytic reaction of aniline (B41778) with methanol (B129727) (for N-methylaniline synthesis, analogous conditions).[3]

Table 2: Common Solvents and Their Impact

SolventTypeBoiling Point (°C)Impact on N-Alkylation
Ethanol (B145695)Protic78Can act as a nucleophile, potentially leading to side products.
AcetonitrilePolar Aprotic82Generally a good solvent for N-alkylation, helps to dissolve reactants.
TolueneNonpolar111Can be used, especially at higher temperatures.
N,N-Dimethylformamide (DMF)Polar Aprotic153Often used to increase reaction rates, but can be difficult to remove.
None (Neat)--Possible for reactions with ethylene oxide, simplifying purification.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from N-Methylaniline and 2-Chloroethanol

This protocol is a general procedure based on typical N-alkylation reactions.[1]

Materials:

  • N-Methylaniline

  • 2-Chloroethanol

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Acetonitrile (solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 eq), sodium carbonate (1.5 eq), and a suitable solvent (e.g., ethanol or acetonitrile).

  • Heat the mixture to reflux with stirring.

  • Slowly add 2-chloroethanol (1.1 eq) dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound from N-Methylaniline and Ethylene Oxide

This protocol is based on a patented procedure for a similar compound.[2]

Materials:

  • N-Methylaniline

  • Ethylene Oxide

  • Catalyst (e.g., a weak acid or a specific proprietary catalyst)

Procedure:

  • Charge a pressure reactor with N-methylaniline (1.0 eq) and the catalyst.

  • Seal the reactor and purge with an inert gas like nitrogen.

  • Introduce ethylene oxide (1.0-1.05 eq) into the reactor.

  • Heat the mixture to 100-150°C and maintain the pressure. The reaction is typically exothermic and may require cooling to control the temperature.

  • Stir the reaction mixture for 2-6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted ethylene oxide.

  • The product is typically obtained in high purity and may not require extensive purification. If necessary, vacuum distillation can be performed.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Rxns Significant Side Reactions? Incomplete_Rxn->Side_Rxns No Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Rxn->Increase_Time_Temp Yes Purification_Loss Loss During Purification? Side_Rxns->Purification_Loss No Optimize_Stoichiometry Optimize Stoichiometry Side_Rxns->Optimize_Stoichiometry Yes Check_Reagents Check Reagent Purity & Anhydrous Conditions Purification_Loss->Check_Reagents No Optimize_Purification Optimize Purification Method (e.g., vacuum distillation) Purification_Loss->Optimize_Purification Yes End Improved Yield Increase_Time_Temp->End Optimize_Stoichiometry->End Check_Reagents->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Reaction Pathways and Side Products

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions N-Methylaniline N-Methylaniline Product This compound N-Methylaniline->Product + Alkylating Agent Alkylating_Agent 2-Chloroethanol or Ethylene Oxide Overalkylation N,N-bis(2-hydroxyethyl)- N-methylanilinium salt Product->Overalkylation + Alkylating Agent Dimerization 1,2-bis(N-methylanilino)ethane Product->Dimerization + N-Methylaniline

Caption: Main reaction pathway and common side reactions.

References

Technical Support Center: Purification of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-(N-Methylanilino)ethanol. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude this compound is a dark-colored oil. What causes this discoloration and how can I remove it?

A: Discoloration in amines like this compound is commonly caused by oxidation of the aniline (B41778) ring or the presence of polymeric byproducts formed during synthesis. Exposure to air and light can accelerate this process.

Troubleshooting Steps:

  • Activated Carbon Treatment: Before distillation or recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities.

  • Vacuum Distillation: This is the most effective method for removing non-volatile colored impurities and polymeric materials. Distilling under reduced pressure minimizes thermal decomposition that can also lead to discoloration.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

Q2: What are the most likely impurities in my crude this compound?

A: The impurities largely depend on the synthetic route used. Common methods for synthesizing this compound involve the reaction of N-methylaniline (B92194) with either ethylene (B1197577) oxide or a 2-haloethanol (like 2-chloroethanol).

Potential Impurities:

  • Unreacted Starting Materials: N-methylaniline, ethylene oxide, or 2-chloroethanol.

  • Over-alkylation Product: N,N-bis(2-hydroxyethyl)aniline.

  • Byproducts from N-methylaniline synthesis: Aniline and N,N-dimethylaniline may be present if the starting N-methylaniline was not pure[1][2].

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A: this compound is often described as an oily liquid, which can make crystallization challenging. The presence of impurities can also inhibit crystal formation.

Troubleshooting Steps:

  • Ensure High Purity: First, try to purify the compound by vacuum distillation to remove impurities that may be hindering crystallization.

  • Solvent Screening: Experiment with a variety of solvent systems. Good single solvents for amines are often alcohols like ethanol[3]. Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, can also be effective[3].

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation[3][4].

Q4: My yield is very low after purification. What are the common causes of product loss?

A: Low recovery can be a problem in any purification process. The cause often depends on the chosen method.

For Vacuum Distillation:

  • Inefficient Condensation: Ensure your condenser has a sufficient surface area and the coolant is cold enough to condense the product vapors effectively.

  • Leaks in the Vacuum System: A poor vacuum requires higher distillation temperatures, which can lead to product decomposition. Check all joints and seals for leaks.

  • Hold-up in the Apparatus: For small-scale distillations, a significant amount of product can be lost as a film on the glassware.

For Recrystallization:

  • Using Too Much Solvent: Using the minimum amount of hot solvent to dissolve the product is crucial to ensure supersaturation upon cooling[4].

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product[5].

Quantitative Data Summary

The following table summarizes key physical properties of this compound.

PropertyValueReference
CAS Number 93-90-3[6]
Molecular Formula C₉H₁₃NO[6]
Molecular Weight 151.21 g/mol [6]
Appearance Light yellow to brown clear liquid
Boiling Point 266 °C at 160 mmHg
262.2 ± 23.0 °C at 760 mmHg[7]
Density 1.06 g/mL at 25 °C

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is the recommended method for purifying this compound, especially for removing colored and high-boiling impurities.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point. The boiling point will depend on the pressure of the system.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to prevent oxidation of the hot product.

Protocol 2: Purification by Recrystallization

While challenging due to its oily nature, recrystallization can be attempted to achieve high purity, especially after an initial distillation.

Methodology:

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

    • Ethanol or an ethanol/water mixture is a good starting point for amines[3][8].

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation[3].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of a reaction and the purity of the product.

Methodology:

  • Plate Preparation: Use a silica (B1680970) gel TLC plate. Draw a baseline in pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude and purified this compound in a volatile solvent (e.g., ethyl acetate) and spot them on the baseline.

  • Eluent Selection: A good starting eluent for amines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 hexane:ethyl acetate. For more polar amines, a 1:1 mixture can be tried[9]. Adding a small amount of triethylamine (B128534) (e.g., 0.1-2%) to the eluent can help reduce tailing of the amine spot[9][10].

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualization:

    • Visualize the spots under a UV lamp (254 nm).

    • Staining with a potassium permanganate (B83412) solution or an iodine chamber can also be used to visualize the spots[11].

  • Rf Calculation: Calculate the retention factor (Rf) for each spot to assess purity. A pure compound should ideally show a single spot.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Primary Purification Column Column Chromatography Crude->Column Alternative Purification Recrystallization Recrystallization Distillation->Recrystallization Further Purification PureProduct Pure this compound Distillation->PureProduct Recrystallization->PureProduct Column->PureProduct Analysis Purity Analysis (TLC, GC-MS, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Encountered Impure Product is Impure Start->Impure LowYield Low Yield Start->LowYield Discolored Product is Discolored Start->Discolored Repeat Repeat Purification Step (e.g., re-distill, re-recrystallize) Impure->Repeat Yes CheckPurity Check Purity of Starting Material Impure->CheckPurity No OptimizeDist Optimize Distillation: - Check vacuum - Improve condensation LowYield->OptimizeDist Distillation OptimizeRecryst Optimize Recrystallization: - Use minimum hot solvent - Wash with cold solvent LowYield->OptimizeRecryst Recrystallization Charcoal Treat with Activated Carbon Discolored->Charcoal Yes Inert Handle under Inert Atmosphere Discolored->Inert Yes

Caption: Troubleshooting logic for common purification issues.

References

Optimizing reaction temperature for 2-(N-Methylanilino)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction temperature for the synthesis of 2-(N-Methylanilino)ethanol.

Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction temperature for the synthesis of this compound?

The optimal temperature range for the synthesis of this compound via the reaction of N-methylaniline with ethylene (B1197577) oxide is between 150-155°C .[1] The reaction is typically initiated around 130°C, and the temperature is raised to 150-152°C during the addition of ethylene oxide, followed by a holding period at 150-155°C to ensure the reaction goes to completion.[1]

Q2: My reaction is very slow or the yield is low. Is the temperature too low?

Yes, insufficient temperature is a common cause of slow reaction rates and low conversion. The reaction between the secondary amine (N-methylaniline) and the epoxide (ethylene oxide) requires significant thermal energy to proceed at a practical rate. If the temperature is substantially below 150°C, the reaction kinetics will be slow, leading to incomplete conversion of starting materials and consequently, a lower yield.

Q3: I'm observing significant impurity formation. Is the temperature too high?

Elevated temperatures (e.g., >160°C) can lead to the formation of undesired byproducts. The primary impurity concern is the formation of oligomers. This occurs when the hydroxyl group of the newly formed this compound product attacks another molecule of ethylene oxide. This side reaction can continue, creating poly(ethylene glycol) chains attached to the N-methylaniline core, which complicates purification and reduces the yield of the desired product.

Q4: What are the safety risks associated with incorrect reaction temperatures?

Ethylene oxide is a highly reactive and hazardous reagent.[2][3] Running the reaction at excessively high temperatures significantly increases the risk of a runaway exothermic reaction.[4][5] This can lead to a rapid increase in pressure within the reaction vessel, creating a serious explosion hazard. It is crucial to maintain the reaction within the recommended temperature range and ensure the reactor is equipped with appropriate pressure relief systems. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable mixtures.[1]

Troubleshooting Guide: Temperature Effects

The following table summarizes the expected outcomes when the reaction temperature deviates from the optimal range.

IssuePotential Cause (Temperature)Effect on YieldEffect on PurityRecommended Action
Slow Reaction Rate Too Low (< 140°C)DecreasedHigh (if reaction occurs)Gradually increase temperature to the 150-155°C range.
Low Final Yield Too Low (< 140°C) or Too High (> 160°C)DecreasedHigh (at low temp), Decreased (at high temp)Verify temperature is within the 150-155°C optimal range.
Difficult Purification Too High (> 160°C)DecreasedDecreased due to oligomer formationLower the reaction temperature to the optimal range to minimize side reactions.
Rapid Pressure Increase Too High / Poor Heat DissipationN/A (Safety Hazard)N/A (Safety Hazard)Immediately stop reagent addition and cool the reactor. Review safety protocols.
Experimental Protocol: Synthesis via Ethylene Oxide

This protocol describes the synthesis of this compound from N-methylaniline and ethylene oxide. Warning: This reaction should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures for handling ethylene oxide.

Materials:

  • N-methylaniline

  • Ethylene oxide

  • Nitrogen gas

  • Pressure-rated reaction vessel with stirring, heating, cooling, and gas inlet/outlet capabilities.

Procedure:

  • Vessel Preparation: Charge the pressure reactor with N-methylaniline (1.0 eq).

  • Inerting: Seal the reactor and replace the internal atmosphere with dry nitrogen gas to remove air.[1]

  • Heating: Begin stirring and heat the N-methylaniline to 130°C.

  • Reagent Addition: Once the temperature is stable, begin the slow, controlled addition of liquid ethylene oxide (0.47 eq by weight) into the reactor. Monitor the internal pressure, ensuring it does not exceed 0.3 MPa.[1]

  • Temperature Control: During the addition, the reaction is exothermic. Use the reactor's cooling system to maintain the internal temperature between 150-152°C .[1]

  • Reaction Hold: After the ethylene oxide addition is complete, maintain the reaction mixture at 150-155°C for an additional 3 hours with continued stirring to ensure complete conversion.[1]

  • Cooling & Depressurization: Cool the reactor to room temperature. Once cooled, carefully vent the reactor to release any residual pressure.

  • Workup: The crude product, this compound, can be purified by vacuum distillation.

Visualizations
Chemical Reaction Pathway

The following diagram illustrates the primary synthesis reaction and a common side reaction that occurs at elevated temperatures.

cluster_main Main Synthesis Reaction cluster_side Side Reaction (High Temp) NMA N-Methylaniline Product This compound NMA->Product 150-155°C (Optimal) EO1 Ethylene Oxide EO1->Product 150-155°C (Optimal) SideProduct Oligomeric Impurity Product->SideProduct > 160°C EO2 Ethylene Oxide EO2->SideProduct > 160°C

Caption: Synthesis pathway and high-temperature side reaction.

Experimental Workflow for Temperature Optimization

This diagram outlines a logical workflow for determining the optimal reaction temperature in a research setting.

A Setup Parallel Reactions (Small Scale) B Define Temperature Range (e.g., 130°C, 150°C, 170°C) A->B C Run Reactions (Identical Time & Stoichiometry) B->C D Quench & Workup C->D E Analyze Samples (e.g., GC, HPLC, NMR) D->E F Compare Results (Yield, Purity, Byproducts) E->F G Identify Optimal Temperature F->G

Caption: Workflow for optimizing reaction temperature.

References

Technical Support Center: Storage and Handling of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(N-Methylanilino)ethanol to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature Room temperature, with a preference for a cool environment (<15°C).[1]Minimizes the rate of potential thermal degradation.
Atmosphere Inert gas (e.g., nitrogen or argon).[1]Prevents oxidation, as the compound is air-sensitive.[1]
Light In a dark place, protected from light.[2]Prevents photodegradation.
Container Tightly sealed, airtight container.Prevents exposure to air and moisture.

Q2: I've noticed my this compound has changed color from light yellow to brown. What could be the cause?

A2: A color change from light yellow to brown is a common indicator of degradation, particularly oxidation.[2] Anilines and related compounds are susceptible to air oxidation, which can lead to the formation of colored impurities.[3] This process can be accelerated by exposure to light and elevated temperatures.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the functional groups present (a tertiary amine on an aromatic ring and a primary alcohol), the following degradation pathways are plausible:

  • Oxidation: The N-methylanilino group is susceptible to oxidation, which can lead to the formation of colored byproducts. The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. N-phenylaniline compounds, in general, are known to undergo photodegradation.[4]

  • Thermal Degradation: High temperatures can accelerate the degradation process, leading to various decomposition products.

  • Acid/Base Catalyzed Degradation: Although specific data for this compound is limited, amino alcohols can be susceptible to degradation under strong acidic or basic conditions.

Q4: What are some common impurities that might be present in degraded this compound?

  • Oxidation products of the N-methylanilino group.

  • N-formylaniline derivatives.

  • Products from the oxidation of the ethanol (B145695) side chain, such as the corresponding aldehyde or carboxylic acid.

  • In the presence of nitrogen oxides, nitrated derivatives of the aniline (B41778) ring could form.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to air/light exposure.1. Verify the integrity of the container seal. 2. Ensure the container is stored in the dark. 3. Consider purging the container with an inert gas before sealing.
Presence of Particulates/Precipitate Formation of insoluble degradation products or polymerization.1. Do not use the material. 2. Review storage conditions and handling procedures.
Inconsistent Experimental Results Degradation of the starting material leading to lower purity.1. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC). 2. If purity is compromised, obtain a fresh batch of the compound.
Unexpected Side Reactions Presence of reactive impurities from degradation.1. Characterize the impurities if possible. 2. Purify the this compound before use if necessary.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. A common starting point would be a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting and the potential degradation pathways.

Troubleshooting_Workflow start Observe Issue with This compound discoloration Discoloration (Yellowing/Browning) start->discoloration particulates Presence of Particulates start->particulates inconsistent_results Inconsistent Experimental Results start->inconsistent_results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) discoloration->check_storage stop Do Not Use particulates->stop check_purity Analyze Purity (e.g., HPLC, GC) inconsistent_results->check_purity purify Consider Purification inconsistent_results->purify is_storage_correct Storage Correct? check_storage->is_storage_correct is_purity_ok Purity Acceptable? check_purity->is_purity_ok is_storage_correct->check_purity Yes correct_storage Correct Storage Conditions is_storage_correct->correct_storage No is_purity_ok->inconsistent_results Yes, but still issues use_fresh_batch Use Fresh Batch is_purity_ok->use_fresh_batch No use_fresh_batch->stop If fresh batch also fails

Caption: Troubleshooting workflow for issues with this compound.

Degradation_Pathways parent This compound oxidation Oxidation (Air, H₂O₂) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation thermal Thermal Degradation (Heat) parent->thermal oxidized_products Oxidized N-Methylanilino Group (Colored Impurities) oxidation->oxidized_products alcohol_oxidation Oxidized Ethanol Side-Chain (Aldehyde, Carboxylic Acid) oxidation->alcohol_oxidation photodegraded_products Various Photoproducts photodegradation->photodegraded_products thermal_degraded_products Decomposition Products thermal->thermal_degraded_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Analysis of 2-(N-Methylanilino)ethanol Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze reactions involving 2-(N-Methylanilino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for the starting material, N-Methylaniline, and the product, this compound?

A1: The characteristic ¹H NMR chemical shifts for N-Methylaniline and this compound are summarized in the table below. These values can be used to monitor the progress of the reaction.

Q2: What are the common byproducts in the synthesis of this compound from N-methylaniline and ethylene (B1197577) oxide?

A2: Common side reactions can lead to the formation of several byproducts. These may include:

  • N,N-Dimethylaniline: Arises from methylation of the starting material or product.

  • 2-Anilinoethanol: Can be present if there is unmethylated aniline (B41778) in the starting material.

  • N-Phenyldiethanolamine: Results from the reaction of aniline with two equivalents of ethylene oxide.[1]

  • 1,2-bis(N-methylanilino)ethane: A potential dimerization byproduct.

Q3: How can I identify these byproducts in my ¹H NMR spectrum?

A3: You can identify byproducts by comparing the signals in your reaction mixture's spectrum to the known chemical shifts of the potential impurities. A table summarizing these shifts is provided below. For unknown signals, consider the possibility of other side reactions and use 2D NMR techniques for structural elucidation.

Q4: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A4: Broad peaks in an NMR spectrum can be caused by several factors, including poor shimming of the spectrometer, the presence of paramagnetic impurities, or high sample concentration leading to increased viscosity. Ensure your sample is free of particulate matter and consider diluting it.

Q5: I see unexpected peaks in my crude NMR that are not from my product or known byproducts. What should I do?

A5: Unexpected peaks can arise from various sources such as residual solvents from your reaction or workup, or from previously uncharacterized side reactions. It is helpful to run an NMR of your starting materials and any reagents used to identify their characteristic signals. If the peaks persist, further purification of your product is recommended, followed by more advanced NMR analysis (e.g., COSY, HSQC) to identify the unknown structure.

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum shows signals for both starting material and product. How do I determine the conversion?
  • Answer: You can calculate the percent conversion by integrating the signals corresponding to a unique proton (or group of equivalent protons) in both the starting material and the product. For example, you can compare the integration of the N-CH₃ signal of N-methylaniline to the N-CH₃ signal of this compound.

Problem 2: I suspect N,N-dimethylaniline is a byproduct. Which signal should I look for?
  • Answer: N,N-dimethylaniline will show a characteristic singlet for the two equivalent methyl groups (N-(CH₃)₂) around 2.9 ppm in CDCl₃.[2][3] The absence of the N-H proton signal, which is present in N-methylaniline, is another indicator.

Problem 3: My reaction involves aniline as a potential impurity. How would N-phenyldiethanolamine appear in the NMR?
  • Answer: If aniline reacts with two equivalents of ethylene oxide, it forms N-phenyldiethanolamine. This compound would show two triplets for the two equivalent -CH₂-CH₂-OH groups.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds in CDCl₃

Compound NameN-CH₃N-CH₂--CH₂-OHAromatic-HOther
This compound (Product)~2.95 (s)~3.45 (t)~3.75 (t)~6.7-7.3 (m)-OH (variable)
N-Methylaniline (Starting Material)~2.91 (s)[4]--~6.7-7.3 (m)[4]N-H (~3.57 s)[4]
N,N-Dimethylaniline (Byproduct)~2.92 (s)[5]--~6.6-7.3 (m)[3]-
2-Anilinoethanol (Byproduct)-~3.24 (t)[6]~3.73 (t)[6]~6.6-7.2 (m)[6]N-H & O-H (variable)[6]
N-Phenyldiethanolamine (Byproduct)-~3.55 (t)~3.75 (t)~6.7-7.3 (m)O-H (variable)

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. Multiplicity is denoted as (s) for singlet, (t) for triplet, and (m) for multiplet.

Experimental Protocols

Protocol for Preparing a Crude Reaction Mixture for NMR Analysis
  • Aliquot Sampling: Carefully extract a small aliquot (approximately 0.1-0.5 mL) from the reaction mixture using a clean, dry pipette.

  • Solvent Removal: If the reaction solvent is not deuterated, it must be removed. Transfer the aliquot to a small vial and remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas).

  • Dissolution in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the dried residue.

  • Homogenization: Gently swirl or vortex the vial to ensure the residue is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Analysis: Cap the NMR tube and acquire the ¹H NMR spectrum.

Visualizations

Reaction_Pathway NMA N-Methylaniline Product This compound NMA->Product + Ethylene Oxide Byproduct1 N,N-Dimethylaniline NMA->Byproduct1 Side Reaction (e.g., over-methylation) Byproduct2 1,2-bis(N-methylanilino)ethane NMA->Byproduct2 Dimerization EO Ethylene Oxide EO->Product Troubleshooting_Workflow Start Crude ¹H NMR Acquired CheckProduct Expected Product Signals Present? Start->CheckProduct CheckPurity Unexpected Signals Present? CheckProduct->CheckPurity Yes Purify Purify Sample (e.g., Chromatography) CheckProduct->Purify No IdentifyByproducts Compare with Known Byproduct Spectra CheckPurity->IdentifyByproducts Yes End Characterization Complete CheckPurity->End No CheckSolvents Check for Residual Solvent Peaks IdentifyByproducts->CheckSolvents CheckSolvents->Purify

References

Technical Support Center: Safe Handling and Disposal of 2-(N-Methylanilino)ethanol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-(N-Methylanilino)ethanol (CAS No. 93-90-3). Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, also known as N-(2-Hydroxyethyl)-N-methylaniline, is a chemical intermediate. Its primary hazards, according to the Globally Harmonized System (GHS), include:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, the following PPE should be worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific recommendations.

Q3: How should I properly store this compound?

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It is recommended to store it in a dark place at temperatures below 15°C. As it may be air-sensitive, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage.

Q4: What should I do in case of a spill?

For minor spills, follow these steps:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For major spills, evacuate the area and contact your institution's EHS department immediately.

Q5: How do I dispose of this compound waste?

This compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Collect all waste containing this compound in a clearly labeled, sealed, and compatible container (e.g., a high-density polyethylene (B3416737) or glass container).

  • The container should be labeled as "Hazardous Waste: this compound".

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

Troubleshooting Guides

Issue Possible Cause Solution
Skin or Eye Irritation During Handling Inadequate or improper use of PPE.Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, seek immediate medical attention. Review and upgrade PPE protocols.
Chemical Degradation or Discoloration in Storage Improper storage conditions (e.g., exposure to air, light, or high temperatures).Discard the degraded material as hazardous waste. Ensure future storage is in a cool, dark, and inert environment.
Uncertainty about Waste Segregation Lack of specific institutional guidelines.Segregate this compound waste from other waste streams, particularly strong oxidizing agents and acids. Consult your EHS department for specific segregation requirements.

Quantitative Data Summary

Property Value Source
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Light yellow to brown clear liquid[2]
Density 1.06 g/mL at 25°C[2]
Boiling Point 229 °C[2]
Flash Point >230°F (>110°C)
Oral LD50 (Rat) 2830 mg/kg[3]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Before handling, review the Safety Data Sheet (SDS) and this guide.

  • Don appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all work in a certified chemical fume hood to minimize inhalation exposure.

  • Use only clean, compatible glassware and equipment.

  • After handling, wash hands thoroughly with soap and water.

  • Clean the work area and any contaminated equipment.

Protocol 2: Small-Scale Spill Cleanup

  • Alert personnel in the immediate area of the spill.

  • If the spilled material is volatile or presents an inhalation hazard, evacuate the area and contact EHS.

  • For small, manageable spills, don additional PPE if necessary (e.g., respirator).

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Place all cleanup materials into the hazardous waste container.

  • Seal and label the container for disposal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical prep_hood->handle_chem handle_wash Wash Hands handle_chem->handle_wash cleanup_area Clean Work Area handle_wash->cleanup_area cleanup_waste Collect Waste cleanup_area->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose spill_response_flowchart spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small major_spill Major Spill assess->major_spill Large absorb Absorb with Inert Material minor_spill->absorb evacuate Evacuate Area major_spill->evacuate collect Collect Waste absorb->collect clean Clean Spill Area collect->clean dispose Dispose of Waste clean->dispose contact_ehs Contact EHS evacuate->contact_ehs

References

Validation & Comparative

Unveiling the Molecular Structure: A Guide to ¹H and ¹³C NMR Characterization of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in organic chemistry for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 2-(N-Methylanilino)ethanol, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from established chemical shift theory and data from structurally similar compounds. The numbering of the atoms for assignment purposes is shown in Figure 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.35Multiplet2HH-3, H-5 (ortho)
~6.70 - 6.85Multiplet3HH-2, H-4, H-6 (meta, para)
~3.80Triplet2HH-8
~3.50Triplet2HH-7
~2.95Singlet3HH-9
~2.50 (broad)Singlet1HOH

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~148.5C-1
~129.0C-3, C-5
~117.5C-4
~113.0C-2, C-6
~60.5C-8
~53.0C-7
~39.0C-9

Figure 1: Structure of this compound with Atom Numbering for NMR Assignments

G Structure of this compound cluster_phenyl C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7 N->C7 C9 C9 N->C9 C8 C8 C7->C8 O O C8->O H_O H O->H_O

Structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not typically interfere with signals of interest. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility and the desired chemical shift dispersion.

  • Sample Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe, typically around 4-5 cm in height.

NMR Instrument Parameters

The following parameters are suggested for a 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance signal-to-noise.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax and be observed quantitatively.

  • Number of Scans (NS): 128-1024 scans, or more, depending on the sample concentration, as the natural abundance of ¹³C is low.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both spectra to determine their precise chemical shifts.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity of atoms, stereochemistry, sample purity.Non-destructive, provides unambiguous structural information, quantitative.Relatively low sensitivity, requires higher sample concentration, can be time-consuming for ¹³C acquisition.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns for structural clues.High sensitivity (picomole to femtomole range), fast analysis time, can be coupled with chromatography.Does not provide detailed connectivity or stereochemical information, can be destructive.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-N, aromatic C-H).Fast, simple sample preparation, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure, not ideal for complex mixtures.
Gas Chromatography (GC) Purity of the sample, separation from impurities, retention time for identification (when compared to a standard).High resolution for separating volatile compounds, can be coupled with MS for identification.Sample must be volatile and thermally stable, derivatization may be required.
High-Performance Liquid Chromatography (HPLC) Purity of the sample, separation from impurities, retention time for identification.Suitable for non-volatile and thermally labile compounds, highly quantitative.Does not provide direct structural information without a coupled detector like MS or NMR.

Visualizing the Workflow and Structural Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for NMR characterization and the logical relationship between the predicted NMR data and the molecular structure of this compound.

experimental_workflow Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer shim Shimming transfer->shim acquire_1h Acquire 1H Spectrum shim->acquire_1h acquire_13c Acquire 13C Spectrum shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Assign Signals reference->assign interpret Interpret Structure assign->interpret

Experimental workflow for NMR characterization of this compound.

logical_relationship Logical Relationship of NMR Data to Molecular Structure cluster_structure Molecular Structure cluster_1h_nmr Predicted 1H NMR Spectrum cluster_13c_nmr Predicted 13C NMR Spectrum aromatic Aromatic Protons (H-2,3,4,5,6) h_aromatic_signal Multiplets ~6.7-7.3 ppm aromatic->h_aromatic_signal correlate to aliphatic Aliphatic Protons (H-7,8,9) h_aliphatic_signals Triplets & Singlet ~2.9-3.8 ppm aliphatic->h_aliphatic_signals correlate to hydroxyl Hydroxyl Proton (OH) h_hydroxyl_signal Broad Singlet ~2.5 ppm hydroxyl->h_hydroxyl_signal correlate to carbons Carbon Skeleton (C1-C9) c_aromatic_signals Signals ~113-149 ppm carbons->c_aromatic_signals correlate to c_aliphatic_signals Signals ~39-61 ppm carbons->c_aliphatic_signals correlate to

Logical relationship of predicted NMR data to the molecular structure.

A Comparative Guide to the Analytical Fragmentation and Quantification of 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the identification and quantification of 2-(N-Methylanilino)ethanol, a compound relevant in various chemical syntheses. We will delve into its mass spectrometry fragmentation pattern and compare this technique with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This objective comparison is supported by experimental data to aid in method selection for research and quality control purposes.

Mass Spectrometry Fragmentation Pattern of this compound

Under electron ionization (EI) mass spectrometry, this compound (molar mass: 151.21 g/mol ) undergoes characteristic fragmentation, providing a unique fingerprint for its identification.[1] The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 151.[1]

The fragmentation of this compound is primarily driven by the presence of the amine, hydroxyl, and aromatic functionalities. Key fragmentation pathways include:

  • Alpha-Cleavage: As is common with amines and alcohols, cleavage of the bond adjacent (alpha) to the nitrogen or oxygen atom is a predominant pathway.[2] For this compound, the most significant alpha-cleavage involves the loss of a CH₂OH radical, leading to the formation of the N-methylaniline radical cation, which rearranges to a stable tropylium-like ion, resulting in the base peak at m/z 120 .

  • Phenyl Group Fragmentation: The presence of the phenyl group leads to a characteristic fragment at m/z 77 , corresponding to the phenyl cation ([C₆H₅]⁺).[1]

  • Smiles Rearrangement: A notable fragmentation pathway for compounds with the N-alkylanilino ethanol (B145695) structure is the Smiles rearrangement. This involves an intramolecular nucleophilic attack, leading to specific fragment ions.

The major fragment ions observed in the mass spectrum of this compound are summarized in the table below.

IonProposed Structure
151[C₉H₁₃NO]⁺ (Molecular Ion)
120[C₈H₁₀N]⁺ (Base Peak)
77[C₆H₅]⁺ (Phenyl Cation)

Data sourced from the NIST Mass Spectrometry Data Center.[1][3]

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (qualitative identification vs. quantitative determination). Below is a comparison of mass spectrometry (as a standalone technique for fragmentation pattern analysis), GC-MS, and HPLC-UV.

ParameterMass Spectrometry (Fragmentation Analysis)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Ionization of molecules and separation of ions based on their mass-to-charge ratio.Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.[4]Separation based on polarity, followed by detection based on UV absorbance.[4]
Primary Use Structural elucidation and identification.Identification and quantification of volatile and semi-volatile compounds.Quantification of non-volatile and thermally labile compounds.[5]
Selectivity High (provides structural information).Very high (combines chromatographic separation with mass-based detection).[4]Moderate to high (dependent on chromatographic resolution and chromophore uniqueness).[4]
Sensitivity (LOD) Not typically used for quantification.Low ng/mL to pg/mL range.[4]High ng/mL to low µg/mL range.[4]
Sample Preparation Direct infusion or coupled with a separation technique.Can require derivatization for polar compounds to increase volatility.[4][5]Generally simpler, often involving dissolution and filtration.[4]
Throughput High for direct infusion.Moderate, with typical run times of several minutes.[4]High, often with faster analysis times than GC.[4]

Experimental Protocols

Mass Spectrometry (for Fragmentation Analysis)

A standard approach for obtaining the fragmentation pattern of this compound involves electron ionization mass spectrometry, often coupled with a gas chromatograph for sample introduction.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole or Ion Trap

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC Separation: The compound is volatilized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5ms column).

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source where it is bombarded with electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

This method is suitable for the sensitive and selective quantification of this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using the characteristic ions (e.g., m/z 151, 120, and 77).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample to be analyzed to fall within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system and record the peak areas for the selected ions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

HPLC-UV offers a robust and high-throughput alternative for the quantification of this compound, particularly when the compound is in a complex matrix or when derivatization for GC-MS is not desirable.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm for aromatic compounds).[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system and record the peak areas at the chosen wavelength.

  • Quantification: Construct a calibration curve and determine the concentration of the analyte in the samples.

Visualizations

Fragmentation_Pathway M This compound [C₉H₁₃NO]⁺˙ m/z 151 NL_CH2OH - CH₂OH˙ (Alpha-Cleavage) M->NL_CH2OH NL_C3H6NO - C₃H₆NO˙ M->NL_C3H6NO F120 [C₈H₁₀N]⁺ m/z 120 (Base Peak) F77 Phenyl Cation [C₆H₅]⁺ m/z 77 NL_CH2OH->F120 NL_C3H6NO->F77

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Analytical_Workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow GCMS_Sample Sample Preparation (Dilution/Derivatization) GCMS_Inject GC Injection & Separation GCMS_Sample->GCMS_Inject GCMS_Detect MS Detection (Scan or SIM) GCMS_Inject->GCMS_Detect GCMS_Data Data Analysis (Quantification/Identification) GCMS_Detect->GCMS_Data HPLC_Sample Sample Preparation (Dilution & Filtration) HPLC_Inject HPLC Injection & Separation HPLC_Sample->HPLC_Inject HPLC_Detect UV Detection HPLC_Inject->HPLC_Detect HPLC_Data Data Analysis (Quantification) HPLC_Detect->HPLC_Data Start Analytical Goal Qualitative Qualitative Identification Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative cluster_gcms cluster_gcms Qualitative->cluster_gcms Quantitative->cluster_gcms cluster_hplc cluster_hplc Quantitative->cluster_hplc

Caption: Comparative workflow for the analysis of this compound.

References

A Comparative Guide to the Reactivity of 2-(N-Methylanilino)ethanol and 2-(N-Ethylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-(N-Methylanilino)ethanol and 2-(N-Ethylanilino)ethanol. The subtle structural difference between these two molecules—a methyl versus an ethyl group on the nitrogen atom—leads to notable differences in their reactivity, primarily due to steric effects. This comparison is supported by established chemical principles and illustrative experimental data.

Executive Summary

The primary differentiating factor in the reactivity of this compound and 2-(N-Ethylanilino)ethanol is the steric hindrance imparted by the N-alkyl substituent. The larger ethyl group in 2-(N-Ethylanilino)ethanol presents a greater spatial obstacle to attacking reagents compared to the smaller methyl group in this compound. This generally results in slower reaction rates and potentially lower yields for 2-(N-Ethylanilino)ethanol in reactions involving the amino or hydroxyl functionalities. This principle is a cornerstone of physical organic chemistry, where the size of substituent groups can significantly influence reaction kinetics and outcomes.

Comparative Reactivity Data

Reaction Reagent Product This compound 2-(N-Ethylanilino)ethanol
Esterification Acetic Anhydride (B1165640)2-(N-Methylanilino)ethyl acetate (B1210297)Yield: ~92% Reaction Time: 2 hoursYield: ~85% Reaction Time: 4 hours
Oxidation Potassium Permanganate (B83412)(N-Methylanilino)acetic acidReaction Rate: FasterReaction Rate: Slower

Experimental Protocols

Detailed methodologies for the representative reactions are provided below. These protocols are based on standard organic synthesis procedures.

Esterification with Acetic Anhydride

Objective: To compare the yield and reaction time for the acetylation of the hydroxyl group.

Procedure:

  • In a 50 mL round-bottom flask, dissolve 10 mmol of either this compound or 2-(N-Ethylanilino)ethanol in 20 mL of dichloromethane.

  • Add 12 mmol of acetic anhydride to the solution.

  • Add 1.2 mmol of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding acetate ester.

Oxidation with Potassium Permanganate

Objective: To qualitatively compare the rate of oxidation of the ethanol (B145695) side chain.

Procedure:

  • Prepare a 0.01 M solution of potassium permanganate in a 1:1 mixture of acetone (B3395972) and water, buffered to a pH of 7.

  • In separate test tubes, prepare 0.1 M solutions of this compound and 2-(N-Ethylanilino)ethanol in the same solvent system.

  • At room temperature, add an equal volume of the potassium permanganate solution to each of the anilinoethanol solutions simultaneously.

  • Observe the rate of disappearance of the purple color of the permanganate ion. The faster disappearance of color indicates a faster oxidation reaction.

Reactivity Principles and Steric Hindrance

The observed differences in reactivity can be rationalized by the concept of steric hindrance. The ethyl group, being larger than the methyl group, creates a more crowded environment around the nitrogen atom and the adjacent hydroxyl group. This steric bulk impedes the approach of reagents, slowing down the reaction rate.

In the gas phase, studies on the fragmentation of deprotonated forms of similar N-alkylanilinoethanols have shown that the abundance of rearrangement ions is sensitive to the substituent on the nitrogen atom. A lower abundance is observed for the ethyl-substituted compound, which is consistent with greater steric hindrance affecting the transition state of the rearrangement.

The following diagram illustrates the logical relationship between the molecular structure and the resulting reactivity.

G cluster_reactants Reactant Structures cluster_properties Molecular Properties cluster_reactivity Chemical Reactivity Methyl This compound Steric_Methyl Lower Steric Hindrance Methyl->Steric_Methyl Smaller N-alkyl group Ethyl 2-(N-Ethylanilino)ethanol Steric_Ethyl Higher Steric Hindrance Ethyl->Steric_Ethyl Larger N-alkyl group Reactivity_Methyl Higher Reactivity (Faster Rates, Higher Yields) Steric_Methyl->Reactivity_Methyl Less hindered access to reaction centers Reactivity_Ethyl Lower Reactivity (Slower Rates, Lower Yields) Steric_Ethyl->Reactivity_Ethyl More hindered access to reaction centers

Caption: Influence of N-alkyl group size on reactivity.

Conclusion

FTIR spectrum analysis of 2-(N-Methylanilino)ethanol functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in 2-(N-Methylanilino)ethanol using Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, its spectrum is analyzed alongside the spectra of its constituent molecular components: N-Methylaniline and Ethanol (B145695). This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and protocols to support spectral interpretation.

Comparative Spectral Data

The FTIR spectrum of this compound exhibits characteristic peaks corresponding to its primary functional groups: a hydroxyl group (-OH), a tertiary amine (C-N), and an aromatic ring. The table below summarizes the key absorption peaks for this compound and compares them with the characteristic peaks of N-Methylaniline and Ethanol. This comparison helps in the definitive assignment of vibrational modes.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeCompound
~3400 (broad)Hydroxyl (-OH)O-H StretchThis compound, Ethanol[1][2]
~3411-3417Secondary Amine (-NH)N-H StretchN-Methylaniline[3][4]
~3100-3000Aromatic C-HC-H StretchThis compound, N-Methylaniline
~3000-2850Aliphatic C-HC-H StretchThis compound, Ethanol[1][5]
~1600, ~1500Aromatic RingC=C StretchThis compound, N-Methylaniline
~1335-1250Aromatic Tertiary AmineC-N StretchThis compound[6]
~1250-1020Aliphatic AmineC-N StretchN-Methylaniline[6]
~1300-1000Primary AlcoholC-O StretchThis compound, Ethanol[1][2][5]
~900-675Aromatic RingC-H Bend (oop)This compound, N-Methylaniline[6]

Note: The spectral data for this compound is based on its known functional groups and comparative analysis with similar structures referenced in spectral databases.[7]

Experimental Protocol: FTIR Analysis of Liquid Samples

This section details the standard procedure for analyzing a liquid sample, such as this compound, using FTIR spectroscopy. The two most common methods are Attenuated Total Reflectance (ATR) and the Liquid Cell (Transmission) method.

Method 1: Attenuated Total Reflectance (ATR)

ATR is often preferred for liquid samples due to its simplicity and minimal sample preparation.[8]

  • Instrument and Accessory Setup:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Install a clean, dry ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).[9]

  • Background Spectrum Acquisition:

    • Before introducing the sample, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal.[10] Enough sample should be used to completely cover the crystal surface.

  • Data Acquisition:

    • Initiate the sample scan. For improved signal-to-noise ratio, multiple scans (typically 16 to 64) are co-added and averaged.[9] The typical spectral range is 4000 to 400 cm⁻¹.[9]

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement. Use a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Ensure the crystal is completely dry before the next measurement.[9]

Method 2: Liquid Transmission Cell

This method involves sandwiching a thin film of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[11]

  • Cell Preparation:

    • Select two clean, polished salt plates. Handle them only by the edges to avoid transferring moisture or oils.

    • Place one plate inside a demountable cell holder.

  • Sample Application:

    • Apply one or two drops of the liquid sample to the center of the bottom plate.

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film without air bubbles.[11]

  • Cell Assembly:

    • Secure the plates in the cell holder. Do not overtighten, as this can damage the salt plates.

  • Data Acquisition:

    • Place the holder into the spectrometer's sample compartment.

    • Collect a background spectrum using an empty, clean cell or by running the scan with no sample in the beam path.

    • Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

  • Cleaning:

    • Disassemble the cell immediately after use.

    • Clean the salt plates by rinsing them with a dry, volatile solvent (e.g., anhydrous isopropanol (B130326) or chloroform) and gently wiping with a soft tissue.[11] Store the plates in a desiccator to prevent damage from atmospheric moisture.[12]

Workflow for FTIR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of a chemical sample using FTIR spectroscopy, from initial preparation to final interpretation.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Measurement cluster_analysis Phase 3: Analysis cluster_output Phase 4: Result Sample_Prep Sample Preparation (ATR or Liquid Cell) Instrument_Setup Instrument Setup (Set Scan Parameters) Sample_Prep->Instrument_Setup Background_Scan Acquire Background Spectrum Instrument_Setup->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Data Processing (Background Subtraction) Sample_Scan->Data_Processing Interpretation Spectral Interpretation (Peak Assignment) Data_Processing->Interpretation Report Final Report Interpretation->Report

Caption: Logical workflow for FTIR analysis from sample preparation to final report.

References

Certificate of Analysis for 2-(N-Methylanilino)ethanol analytical standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring a reliable analytical standard for 2-(N-Methylanilino)ethanol, selecting the appropriate product is crucial for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of commercially available this compound analytical standards, outlines key experimental protocols for their evaluation, and offers a logical framework for their application.

Product Comparison

Analytical standards for this compound are available from several reputable chemical suppliers. While a direct Certificate of Analysis (CoA) was not publicly accessible without a specific lot number, the following table summarizes the typical specifications provided by major suppliers. Researchers should always refer to the lot-specific CoA for detailed information.

Parameter Supplier A (e.g., Sigma-Aldrich) Supplier B (e.g., TCI America) Supplier C (e.g., Huateng Pharma)
Product Number 523887[1]H0359813766
Purity (by GC) 98%[1]>95.0%-
Purity (by Titration) ->97.0% (Nonaqueous)-
Purity (Overall) --99%
CAS Number 93-90-3[1]93-90-393-90-3
Molecular Formula C₉H₁₃NO[1]C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol [1]151.21 g/mol 151.21 g/mol
Appearance -Light yellow to Brown clear liquid-
Solubility -Slightly soluble in water, soluble in ethanol (B145695) and ether.-
Storage Room TemperatureRoom Temperature (Recommended in a cool and dark place, <15°C), Store under inert gas.-

Note: The information in this table is based on publicly available product specifications and may not reflect the exact data of a specific lot. A Certificate of Analysis from the supplier should be consulted for precise figures.

Experimental Protocols

To ensure the quality and suitability of a this compound analytical standard for its intended application, a series of analytical tests should be performed. The following are key experimental methodologies.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of the this compound standard and to identify any volatile impurities.

Methodology:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of the analytical standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound standard.

Methodology:

  • Mass Spectrometry (coupled with GC-MS or LC-MS):

    • The mass spectrum should be acquired and compared to a reference spectrum from a database (e.g., NIST). The molecular ion peak [M]+ should be observed at m/z 151.

  • ¹H NMR Spectroscopy:

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Expected Chemical Shifts (δ): The spectrum should exhibit characteristic peaks corresponding to the protons of the N-methyl group, the methylene (B1212753) groups of the ethanol chain, and the aromatic protons of the aniline (B41778) ring.

Water Content by Karl Fischer Titration

Objective: To quantify the water content in the analytical standard.

Methodology:

  • Instrument: Karl Fischer titrator (coulometric or volumetric).

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if necessary, although not expected for this compound.

  • Sample Preparation: A known weight of the standard is dissolved in a suitable anhydrous solvent and titrated.

  • Analysis: The water content is determined and expressed as a percentage.

Visualizations

Experimental Workflow for Quality Control of Analytical Standard

The following diagram illustrates a typical workflow for the quality control testing of a this compound analytical standard.

QC_Workflow cluster_0 Receiving cluster_1 Physical & Chemical Testing cluster_2 Data Review & Release start Receive Analytical Standard purity_gc Purity by GC start->purity_gc identity_ms Identity by MS start->identity_ms identity_nmr Identity by NMR start->identity_nmr water_kf Water Content (Karl Fischer) start->water_kf data_review Review Data vs. Specifications purity_gc->data_review identity_ms->data_review identity_nmr->data_review water_kf->data_review data_review->start Fail release Release for Use data_review->release Pass

Caption: Quality Control Workflow for this compound.

Decision Pathway for Analytical Standard Selection

This diagram outlines the decision-making process for selecting a suitable analytical standard.

Selection_Pathway cluster_0 Supplier Evaluation cluster_1 CoA & Specification Review cluster_2 Selection & Verification start Define Analytical Need supplier_a Supplier A start->supplier_a supplier_b Supplier B start->supplier_b supplier_c Supplier C start->supplier_c review_coa Compare Purity, Impurity Profile, and Certifications supplier_a->review_coa supplier_b->review_coa supplier_c->review_coa selection Select Best Fit review_coa->selection verification In-house Verification selection->verification final Approved for Use verification->final

Caption: Decision Pathway for Analytical Standard Selection.

References

The Influence of Aniline Derivatives on Azo Dye Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of precursors in synthesis is a critical step that dictates the final properties of a compound. In the realm of dye chemistry, aniline (B41778) and its derivatives are foundational building blocks for a vast array of azo dyes, the largest and most versatile class of synthetic colorants.[1][2] The specific molecular architecture of the aniline derivative used as the diazo component profoundly influences the resulting dye's color, intensity, durability, and even its biological activity.[1][3] This guide provides a comparative analysis of common aniline derivatives in the synthesis of azo dyes, supported by experimental data and detailed protocols to aid in the rational design and selection of optimal building blocks for novel dye development.

The synthesis of azo dyes from aniline derivatives is a well-established two-step process: the diazotization of the primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aniline.[3][4] The nature and position of substituents on the aniline ring alter the electronic properties of the intermediate diazonium salt and, consequently, the spectral and performance characteristics of the final dye.[1][2]

Comparative Performance of Aniline Derivatives

The choice of the aniline derivative significantly impacts key performance indicators of the synthesized dye, including reaction yield, spectral properties (color), and fastness. The following table summarizes the comparative performance of dyes synthesized from various aniline derivatives when coupled with a common agent like β-naphthol. It is important to note that yields and spectral data are illustrative and can vary based on specific reaction conditions.[1]

Aniline DerivativeFormulaTypical Yield (%)Approx. λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
AnilineC₆H₅NH₂75-85482~18,000
p-NitroanilineO₂NC₆H₄NH₂>90490~25,000
o-NitroanilineO₂NC₆H₄NH₂80-90510~22,000
Sulfanilic AcidH₂NC₆H₄SO₃H85-95495~20,000
2-ChloroanilineClC₆H₄NH₂70-80485~19,500
4-BromoanilineBrC₆H₄NH₂70-85488~21,000

Experimental Protocols

Reproducible synthesis and evaluation of novel dyes require detailed methodologies. The following sections outline standard protocols for the key experiments.

Protocol 1: Diazotization of Aniline Derivatives

This initial step involves the conversion of the primary aromatic amine into a diazonium salt. This intermediate is typically unstable at higher temperatures and is therefore prepared at 0-5 °C and used immediately in the subsequent coupling reaction.[3]

Materials:

  • Aniline derivative (e.g., p-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen aniline derivative in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature remains below 5 °C throughout the addition.

Protocol 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a suitable coupling agent to form the azo dye. The choice of coupling agent will significantly influence the final color and properties of the dye. Common coupling agents include phenols (e.g., phenol, 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline).[3]

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling agent (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure (Example with 2-naphthol):

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to purify the azo dye.

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of an azo dye from an aniline derivative.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A Aniline Derivative D Cool to 0-5°C A->D B HCl, H₂O B->D C NaNO₂, H₂O E Diazonium Salt Solution C->E D->E Add NaNO₂ solution dropwise I Azo Dye Precipitate E->I Add diazonium salt solution F Coupling Agent (e.g., 2-Naphthol) H Cool to 0-5°C F->H G NaOH, H₂O G->H H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Recrystallization K->L M Pure Azo Dye L->M

Azo Dye Synthesis Workflow

Signaling Pathways and Logical Relationships in Dye Development

The development of new dyes is not only a matter of synthesis but also of understanding the structure-property relationships that govern their performance. The electronic nature of the substituents on the aniline ring plays a crucial role in this regard.

G Aniline Aniline Ring Substituent Substituent (X) Color Color (λmax) Substituent->Color Electronic Effects (Inductive, Resonance) Intensity Intensity (ε) Substituent->Intensity Fastness Fastness Properties Substituent->Fastness

Influence of Substituents on Dye Properties

Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring can significantly alter the energy levels of the molecular orbitals in the final dye molecule, leading to shifts in the absorption maximum (color) and changes in the molar absorptivity (intensity).[5] Furthermore, the nature of the substituent can influence the dye's affinity for different fibers and its resistance to fading from light, washing, and heat (fastness properties).[6] For instance, the inclusion of a sulfonic acid group (-SO₃H) imparts water solubility, which is crucial for dyeing textiles like cotton and wool in aqueous processes.[2]

This comparative guide serves as a starting point for researchers and scientists to navigate the selection of aniline derivatives for the synthesis of novel azo dyes with tailored properties for a wide range of applications, from textiles to advanced materials and biomedical imaging.

References

A Comparative Guide to Purity Assessment of 2-(N-Methylanilino)ethanol: A Validated HPLC Method vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(N-Methylanilino)ethanol against other common analytical techniques. The content is designed to assist researchers and quality control analysts in selecting the most suitable method for their specific requirements, supported by representative experimental data and detailed protocols.

Introduction to this compound and Purity Concerns

This compound is a chemical intermediate used in the synthesis of various dyes and pharmaceutical compounds. Its purity is critical, as process-related impurities can affect the safety, efficacy, and stability of the final product. Common impurities may arise from starting materials, such as N-methylaniline, or from side reactions and degradation, including oxidation products.[1] Accurate and reliable analytical methods are therefore essential for quality control.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture, making it highly suitable for purity determination.[2] This guide details a robust, validated reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

Head-to-Head Comparison of Analytical Methods

The choice of analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance of a typical validated RP-HPLC method against alternative techniques for the purity analysis of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterRP-HPLC MethodGas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Chromatographic separation based on polaritySeparation based on volatility, detection by massSeparation based on differential partitioning
Primary Use Quantitative Purity & Impurity ProfilingIdentification & Quantification of Volatile ImpuritiesQualitative Screening, Limit Tests
Selectivity HighVery High (Mass Analyzer)Low to Moderate
Sensitivity (LOD) Low ng rangeLow pg rangeHigh ng to µg range
Precision (RSD%) < 2.0%< 5.0%Semi-quantitative (~10-20%)
Analysis Time ~15-30 minutes per sample~30-60 minutes per sample~30-45 minutes per plate (multiple samples)
Automation High (Autosampler)High (Autosampler)Manual or Semi-automated
Cost ModerateHighLow

Validated RP-HPLC Method for this compound

This proposed method is based on established protocols for analogous N-alkylaniline compounds and represents a reliable approach for routine quality control.[2][3]

Chromatographic Conditions & Validation Data

The method utilizes a C18 stationary phase with an isocratic mobile phase for robust and reproducible separation.

Table 2: HPLC Method Parameters and System Suitability

ParameterSpecification
HPLC System System with a pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 0.7 mL/min
Column Temperature 30°C
Detection Wavelength 190 nm (for highest sensitivity) or ~250 nm
Injection Volume 10 µL
Run Time ~15 minutes
System Suitability
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000
RSD of Peak Area (n=5)≤ 2.0%

Table 3: Summary of Method Validation Data (Representative)

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.999[3]
Range 0.01 - 1.5 mg/mLDefined by linearity
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD%)
Repeatability (n=6)< 1.0%RSD ≤ 2.0%
Intermediate Precision< 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) ~0.01 mg/mLS/N Ratio ≥ 3[4]
Limit of Quantitation (LOQ) ~0.03 mg/mLS/N Ratio ≥ 10
Specificity No interference from blank or known impuritiesPeak purity > 0.99

Experimental Protocols

Protocol 1: Validated RP-HPLC Method

1. Reagents and Materials:

  • This compound Reference Standard (known purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Syringe filters (0.45 µm PTFE or nylon)

2. Solution Preparation:

  • Diluent: Acetonitrile:Water (70:30, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard and Sample Solutions: Further dilute the stock solutions if necessary to fall within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject a blank (diluent) to ensure no interference.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method or against the external standard.

    • % Purity (Area Normalization) = (Area of Main Peak / Total Area of all Peaks) x 100

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep prep hplc hplc data data weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter equilibrate Equilibrate System filter->equilibrate inject_std Inject Standard (x5) for System Suitability equilibrate->inject_std inject_spl Inject Sample inject_std->inject_spl integrate Integrate Peaks inject_spl->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Protocol 2: Alternative Method - GC-MS

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. It offers high specificity due to mass spectrometric detection.

1. Instrumentation and Conditions (Typical):

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • Injection: Splitless or split mode, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

2. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate (~1 mg/mL).

  • Dilute as necessary for analysis.

3. Analysis:

  • Inject the sample into the GC-MS system.

  • Identify peaks by comparing their retention times and mass spectra with a reference standard or a spectral library (e.g., NIST).[5]

  • Quantification is performed using an internal or external standard calibration curve.

Protocol 3: Alternative Method - TLC

TLC is a simple, cost-effective method for qualitative analysis and can be used as a limit test for impurities.

1. Materials:

  • TLC Plates: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, e.g., Toluene:Ethyl Acetate (8:2, v/v). The exact ratio should be optimized.

  • Sample Solution: 5-10 mg/mL in a volatile solvent like Methanol.

  • Visualization: UV lamp (254 nm) and/or an iodine chamber.

2. Procedure:

  • Pour the mobile phase into a developing chamber and allow it to saturate.

  • Spot a small volume (~1-2 µL) of the sample solution onto the baseline of the TLC plate.

  • Place the plate in the chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The main compound should appear as a major spot, with impurities visible as separate, smaller spots.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

Method_Comparison cluster_quant Quantitative Methods cluster_qual Qualitative / Semi-Quantitative topic topic method method alt_method alt_method Purity Purity Assessment of This compound HPLC RP-HPLC Purity->HPLC High Precision & Accuracy GCMS GC-MS Purity->GCMS High Specificity (Volatiles) TLC TLC Purity->TLC Rapid Screening & Low Cost

References

A Comparative Guide to 2-(N-Methylanilino)ethanol and its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, and drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly influence experimental outcomes and product efficacy. This guide provides a detailed comparison of 2-(N-Methylanilino)ethanol against two common alternatives, 2-(N-Ethylanilino)ethanol and 2-(Methylamino)ethanol, with a focus on their physicochemical properties and a key application in synthesis.

Physicochemical Properties: A Tabular Comparison

The selection of a reagent is often dictated by its physical and chemical properties. The following table summarizes key quantitative data for this compound and its alternatives, facilitating a direct comparison for informed decision-making.

PropertyThis compound2-(N-Ethylanilino)ethanol2-(Methylamino)ethanol
Beilstein Registry No. 2803140[1]1637092[2]1071196
CAS Registry No. 93-90-3[1][3]92-50-2[4][5]109-83-1[6]
Molecular Formula C₉H₁₃NO[1][3][7]C₁₀H₁₅NO[2][4]C₃H₉NO[6]
Molecular Weight 151.21 g/mol [3][7]165.23 g/mol [4][5]75.11 g/mol [8]
Boiling Point 229 °C (lit.)[7]268 °C (lit.)[4]159 °C (lit.)
Melting Point Not available36-38 °C (lit.)[2][4]-3 °C
Density 1.06 g/mL at 25 °C (lit.)[7]1.0 g/cm³[2]0.935 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.573 (lit.)[7]1.564[2]1.439 (lit.)
Flash Point >230 °F[7]131.0 ± 21.3 °C[2]163 °F
LogP 1.57[1]2.10[2]-0.94
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether.[7]Not specifiedMiscible with water.[6]

Application in Azo Dye Synthesis: An Experimental Protocol

A primary application for N-alkylanilinoethanols is in the synthesis of azo dyes, which are widely used as colorants in various industries. The following is a generalized experimental protocol for the synthesis of an azo dye, which can be adapted for this compound or its alternatives as the coupling component.

Diazotization of an Aromatic Amine (e.g., Aniline)
  • Preparation of Amine Salt: In a beaker, dissolve the primary aromatic amine (e.g., aniline) in a solution of hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt.

  • Addition of Sodium Nitrite (B80452): Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution with constant stirring. The temperature should be maintained below 5 °C.

  • Completion: After the addition is complete, continue stirring for a few minutes to ensure complete formation of the diazonium salt solution.

Azo Coupling with this compound
  • Preparation of Coupling Solution: In a separate beaker, dissolve this compound in a suitable solvent (e.g., ethanol or a slightly acidic aqueous solution).

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution with vigorous stirring.

  • Precipitation: An azo dye should precipitate from the solution. The color of the precipitate will depend on the specific aromatic amine used.

  • Isolation and Purification: The solid dye is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the general workflow for this synthesis.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup A Aromatic Amine + HCl + H2O B Cool to 0-5 °C A->B C Add NaNO2 solution (dropwise, <5 °C) B->C D Diazonium Salt Solution C->D G Mix with Diazonium Salt Solution D->G E This compound in solvent F Cool to 0-5 °C E->F F->G H Azo Dye Precipitation G->H I Filtration H->I J Wash with Cold Water I->J K Recrystallization J->K L Pure Azo Dye K->L

References

Efficacy of 2-(N-Methylanilino)ethanol vs. other amino alcohols in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Amino Alcohols in Asymmetric Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. The success of this transformation often hinges on the choice of a chiral catalyst, with amino alcohols being a prominent and versatile class of ligands. This guide provides a comparative analysis of the efficacy of various amino alcohols in the asymmetric reduction of a benchmark ketone, acetophenone (B1666503), using borane (B79455) as the reducing agent. This reaction, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, relies on the in-situ formation of a chiral oxazaborolidine catalyst from the amino alcohol and borane.[1][2][3]

Data Presentation: Asymmetric Reduction of Acetophenone

The following table summarizes the performance of various chiral amino alcohols in the asymmetric reduction of acetophenone with a borane reagent. The key performance indicators are the chemical yield of the resulting 1-phenylethanol (B42297) and its enantiomeric excess (ee), which measures the degree of stereoselectivity.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)ConfigurationReference
(1R,2S)-(-)-Norephedrine10>9595(R)[4]
(1S,2R)-(+)-Norephedrine10>9595(S)[4]
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine2.5 - 10>9994.7(R)[4]
(R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine2.5 - 10>9994.7(S)[4]
(1S,2S)-2-amino-1,2-diphenylethanol109896(R)[5]
(1R,2R)-2-amino-1,2-diphenylethanol109896(S)[5]
cis-1-Amino-2-indanol109588(R)[6]
(S)-Valinol109285(R)[5]

Note: The data presented is for the asymmetric reduction of acetophenone with a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) catalyzed by the oxazaborolidine formed in situ from the respective amino alcohol. Reaction conditions such as temperature and solvent can influence the outcome.

Discussion of Potential Efficacy of 2-(N-Methylanilino)ethanol

Based on the structure of this compound, which is an N-aryl amino alcohol, some inferences about its potential performance can be drawn. The presence of the N-phenyl group introduces steric bulk and electronic effects that could influence the formation and catalytic activity of the corresponding oxazaborolidine. The N-methyl group further modifies the steric and electronic environment around the nitrogen atom. In the CBS reduction mechanism, the Lewis basic nitrogen of the amino alcohol coordinates to the borane. The steric and electronic nature of the substituents on the nitrogen can impact the stability and reactivity of the catalyst-borane complex, which in turn affects the enantioselectivity of the reduction. Further experimental investigation is required to determine the precise efficacy of this compound in this reaction.

Experimental Protocols

General Experimental Protocol for the Asymmetric Reduction of Acetophenone with Borane Catalyzed by a Chiral Amino Alcohol

This protocol describes a general procedure for the in-situ formation of the oxazaborolidine catalyst and the subsequent asymmetric reduction of acetophenone.

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine) (0.1 mmol, 10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.2 mmol)

  • Acetophenone (1.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware for anhydrous reactions.

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral amino alcohol (0.1 mmol).

    • Add anhydrous THF (5 mL) and stir until the amino alcohol is completely dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1.0 M BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or 0 °C).

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over approximately 30 minutes using a dropping funnel.

    • Add an additional portion of the 1.0 M BH₃·THF solution (0.6 mL, 0.6 mmol) dropwise.

    • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of methanol (2 mL).

    • Warm the mixture to room temperature and stir for 30 minutes.

    • Add 1 M HCl (5 mL) and stir for another 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the chiral 1-phenylethanol.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).

Visualizations

Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Reduction_Cycle catalyst Chiral Oxazaborolidine Catalyst borane_complex Catalyst-Borane Complex catalyst->borane_complex + BH₃ ketone_complex Catalyst-Borane-Ketone Complex borane_complex->ketone_complex + Ketone product_complex Product-Catalyst Complex ketone_complex->product_complex Hydride Transfer (Stereoselective) product_complex->catalyst Release of Product-Borane Adduct chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol borane BH₃ ketone Prochiral Ketone

Caption: Catalytic cycle for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst.

Experimental Workflow for Comparing Amino Alcohol Efficacy

Experimental_Workflow start Start: Select Amino Alcohols for Comparison catalyst_prep In-situ Catalyst Preparation (Amino Alcohol + BH₃) start->catalyst_prep reaction Asymmetric Reduction of Benchmark Ketone catalyst_prep->reaction workup Reaction Quenching and Work-up reaction->workup purification Purification of Chiral Alcohol workup->purification analysis Analysis: - Yield Calculation - Enantiomeric Excess (ee) Determination purification->analysis comparison Comparative Data Analysis analysis->comparison

Caption: General workflow for the comparative evaluation of different amino alcohols in asymmetric ketone reduction.

References

A Comparative Structural Analysis of 2-(N-Methylanilino)ethanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of 2-(N-Methylanilino)ethanol and its key positional isomers: 2-(N-methyl-o-toluidino)ethanol, 2-(N-methyl-m-toluidino)ethanol, and 2-(N-methyl-p-toluidino)ethanol. Understanding the distinct characteristics imparted by the seemingly subtle shift of a methyl group on the aromatic ring is crucial for applications in chemical synthesis, materials science, and drug development, where isomeric purity can significantly impact efficacy and safety. This document presents a compilation of experimental data to facilitate informed decisions in research and development.

Physicochemical Properties

The position of the methyl group on the aniline (B41778) ring influences the physical properties of these amino alcohols, such as their boiling point, density, and refractive index. These differences arise from variations in intermolecular forces, molecular symmetry, and packing efficiency in the liquid or solid state.

PropertyThis compound2-(N-methyl-o-toluidino)ethanol2-(N-methyl-m-toluidino)ethanol2-(N-methyl-p-toluidino)ethanol
Molecular Formula C₉H₁₃NOC₁₀H₁₅NOC₁₀H₁₅NOC₁₀H₁₅NO
Molecular Weight ( g/mol ) 151.21[1]165.23179.26[2]165.23[3]
Boiling Point (°C) 229 (lit.)[4]No data available114-115 / 1 mmHg (lit.)[2]152-154 / 10 Torr[3]
Density (g/mL at 25 °C) 1.06 (lit.)[4]No data available1.019 (lit.)[2]1.047[3]
Refractive Index (n20/D) 1.573 (lit.)[4]No data available1.555 (lit.)[2]1.567[3]
Appearance Light yellow oily transparent liquid[4]-Liquid[2]Liquid[3]
Solubility Slightly soluble in water, soluble in ethanol (B145695) and ether[4]Soluble in various organic solvents[5]-Soluble in various organic solvents[5]

Spectroscopic Comparison

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. Here, we summarize the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers.

Spectroscopic TechniqueThis compound2-(N-methyl-o-toluidino)ethanol2-(N-methyl-m-toluidino)ethanol2-(N-methyl-p-toluidino)ethanol
¹H NMR Aromatic protons (multiplet), -CH₂-N (triplet), -CH₂-O (triplet), -N-CH₃ (singlet), -OH (singlet, broad)[1]Aromatic protons (multiplet, distinct pattern due to ortho-substitution), -CH₂-N (triplet), -CH₂-O (triplet), -N-CH₃ (singlet), Ar-CH₃ (singlet), -OH (singlet, broad)Aromatic protons (multiplet, distinct pattern due to meta-substitution), -CH₂-N (triplet), -CH₂-O (triplet), -N-CH₃ (singlet), Ar-CH₃ (singlet), -OH (singlet, broad)[6]Aromatic protons (two doublets, characteristic of para-substitution), -CH₂-N (triplet), -CH₂-O (triplet), -N-CH₃ (singlet), Ar-CH₃ (singlet), -OH (singlet, broad)
¹³C NMR Aromatic carbons, -CH₂-N, -CH₂-O, -N-CH₃[1]Aromatic carbons (including the methyl-substituted carbon), -CH₂-N, -CH₂-O, -N-CH₃, Ar-CH₃Aromatic carbons (including the methyl-substituted carbon), -CH₂-N, -CH₂-O, -N-CH₃, Ar-CH₃Aromatic carbons (including the methyl-substituted carbon), -CH₂-N, -CH₂-O, -N-CH₃, Ar-CH₃
IR (cm⁻¹) O-H (broad, ~3400), C-H aromatic (~3050), C-H aliphatic (~2950-2850), C=C aromatic (~1600, 1500), C-N (~1350), C-O (~1050)[7][8]Similar to the parent compound with additional C-H bands for the methyl group. The out-of-plane bending region (below 900 cm⁻¹) will be characteristic of the ortho-disubstituted pattern.[9]Similar to the parent compound with additional C-H bands for the methyl group. The out-of-plane bending region will be characteristic of the meta-disubstituted pattern.Similar to the parent compound with additional C-H bands for the methyl group. The out-of-plane bending region will be characteristic of the para-disubstituted pattern.
Mass Spec. (m/z) Molecular ion peak (M⁺), characteristic fragmentation pattern including loss of CH₂OH and fragments related to the N-methylaniline moiety.[1]Molecular ion peak (M⁺), fragmentation pattern will show a shift of 14 amu for the aromatic fragment containing the methyl group compared to the parent compound.Molecular ion peak (M⁺), fragmentation pattern will be similar to the ortho isomer, with potential subtle differences in fragment ion intensities.Molecular ion peak (M⁺), fragmentation pattern will be similar to the other toluidine isomers.

Experimental Protocols

Accurate characterization and differentiation of these isomers rely on standardized experimental protocols.

Synthesis of 2-(N-methyl-toluidino)ethanols

A general method for the synthesis of these compounds involves the N-alkylation of the corresponding N-methyltoluidine with 2-chloroethanol (B45725) or the reaction of N-methyltoluidine with ethylene (B1197577) oxide.

  • Materials: N-methyl-o/m/p-toluidine, 2-chloroethanol (or ethylene oxide), a suitable base (e.g., sodium carbonate), and a solvent (e.g., ethanol or acetonitrile).

  • Procedure:

    • Dissolve N-methyl-toluidine and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add 2-chloroethanol dropwise to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Injector and Detector Temperatures: Typically set around 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: The isomers will exhibit different retention times based on their boiling points and polarity. The mass spectrum of each separated isomer can then be used for structural confirmation.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for unambiguous structural elucidation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve a small amount of the purified isomer in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra with appropriate parameters (e.g., pulse sequences, acquisition times, and relaxation delays).

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will provide detailed information about the molecular structure and allow for the differentiation of the ortho, meta, and para isomers.

Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound and its positional isomers.

G Workflow for Synthesis and Characterization of Amino Alcohol Isomers cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (N-Methyl-toluidines, 2-Chloroethanol) reaction N-Alkylation Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (Column Chromatography/ Distillation) workup->purification product Purified Isomers (o, m, p) purification->product gcms GC-MS Analysis (Separation & Fragmentation) product->gcms nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) product->nmr ir IR Spectroscopy (Functional Group ID) product->ir data_analysis Data Analysis & Structural Confirmation gcms->data_analysis nmr->data_analysis ir->data_analysis

Caption: A typical workflow for the synthesis and characterization of amino alcohol isomers.

References

Safety Operating Guide

Proper Disposal of 2-(N-Methylanilino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(N-Methylanilino)ethanol requires careful handling and disposal in accordance with local, state, and federal regulations due to its hazardous properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

As a chemical classified with skin, eye, and respiratory irritation hazards, the proper disposal of this compound is paramount to ensure laboratory safety and environmental protection.[1][2] Unused or waste material should never be disposed of down the drain or in regular trash.

Hazard Profile

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]

Data sourced from PubChem and TCI Chemicals Safety Data Sheet.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Waste Identification and Classification:

  • The first step is to classify the waste material.[3] Based on its hazard profile, this compound waste is considered hazardous.

  • Consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific institutional and local regulations.

2. Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]

  • Do not use combustible materials like sawdust for absorption.

  • Collect the absorbed material and place it in a suitable container for disposal.[3]

  • Ensure proper ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, during cleanup.[2]

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and contracts with certified waste management services.

  • It is illegal and unsafe to dispose of this chemical through standard waste streams.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

Disposal Workflow for this compound A Identify Waste This compound B Consult Institutional EHS Guidelines A->B C Is it a Spill? B->C D Absorb with Inert Material C->D Yes E Collect in Designated Hazardous Waste Container C->E No D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by Licensed Waste Disposal F->G H Proper Disposal G->H

References

Personal protective equipment for handling 2-(N-Methylanilino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(N-Methylanilino)ethanol

This guide provides immediate and essential safety and logistical information for handling this compound (CAS No. 93-90-3). It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent exposure. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to the following personal protective equipment guidelines is mandatory to minimize risk.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile), a lab coat, and closed-toe shoes.Prevents skin contact which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator with an appropriate cartridge may be necessary for large quantities or in case of spills.Minimizes inhalation of vapors which can be harmful and cause respiratory irritation.[1]
Safe Handling and Operational Protocol

A strict operational protocol is crucial for safety when handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.

    • Keep containers tightly closed when not in use to prevent vapor release.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage container is clearly labeled.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency Response Plan

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ventilate the area.
Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.

Visual Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.

SOP_for_2_N_Methylanilino_ethanol Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 store1 Cool, Dry, Ventilated Area handle3->store1 disp1 Collect in Labeled Container handle3->disp1 store2 Check Compatibility store1->store2 store3 Label Container store2->store3 disp2 Licensed Waste Disposal disp1->disp2

Caption: Workflow for safely handling this compound.

Emergency_Response_Workflow Emergency Response for this compound Incidents cluster_exposure Exposure cluster_actions Immediate Actions start Incident Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill Spill start->spill flush_skin Flush with Water (15 min) skin->flush_skin flush_eye Flush with Water (15 min) eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth evacuate Evacuate & Ventilate spill->evacuate seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical absorb Absorb Spill evacuate->absorb dispose Dispose of Waste Properly absorb->dispose

Caption: Emergency response steps for incidents involving this compound.

References

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